Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Description
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-11-5-7-12(8-6-11)13(15)9-10-14(16)17-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWFWFSIBIKQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645755 | |
| Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57821-79-1 | |
| Record name | Ethyl 4-ethyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57821-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Advanced Synthesis, Reactivity, and Pharmaceutical Applications
Part 1: Executive Summary
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: 57821-79-1) is a specialized aromatic keto-ester intermediate used primarily in the synthesis of 4-arylbutyric acid derivatives. Structurally, it combines a lipophilic ethyl-substituted benzene ring with a reactive
This guide details the physicochemical profile, regioselective synthesis, and downstream transformation logic of this compound, designed for researchers requiring high-purity intermediates for lead optimization.
Part 2: Physicochemical Profile[1][2][3]
The following data aggregates experimental and predicted values for the ethyl ester derivative.
| Property | Value / Description |
| IUPAC Name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate |
| CAS Number | 57821-79-1 |
| Molecular Formula | C |
| Molecular Weight | 234.29 g/mol |
| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Boiling Point | ~165–170 °C at 1 mmHg (Predicted); ~340 °C at 760 mmHg |
| Density | 1.08 ± 0.05 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, EtOH, DMSO; Insoluble in water |
| LogP | ~3.2 (Lipophilic) |
| Flash Point | >110 °C (Closed Cup) |
Part 3: Synthetic Architecture
The synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate relies on Friedel-Crafts Acylation , a pathway chosen for its high regioselectivity toward the para position. The ethyl group on the benzene ring acts as a weak activator and an ortho/para director. However, steric hindrance from the ethyl group strongly favors para-substitution, typically yielding >95% para-isomer.
Mechanism: Friedel-Crafts Succinoylation
The most robust industrial route involves a two-step sequence:
-
Acylation: Reaction of ethylbenzene with succinic anhydride (catalyzed by AlCl
) to form the free acid. -
Esterification: Acid-catalyzed Fischer esterification with ethanol.
Direct acylation using ethyl succinyl chloride is possible but often suffers from lower yields due to ester side-reactions with Lewis acids.
Visualization: Synthetic Pathway & Mechanism
Figure 1: Two-stage synthesis via Friedel-Crafts acylation followed by Fischer esterification. The AlCl
Part 4: Chemical Reactivity & Transformations[4][7]
The molecule contains two distinct electrophilic centers: the ketone (C4) and the ester (C1). This duality allows for divergent synthesis pathways.
1. Carbonyl Reduction (Wolff-Kishner / Clemmensen)
To access 4-(4-ethylphenyl)butyric acid derivatives (used in liquid crystals and HDAC inhibitors), the ketone is reduced to a methylene group.
-
Protocol: Hydrazine hydrate/KOH (Wolff-Kishner) is preferred over Clemmensen (Zn/Hg) to avoid ester hydrolysis, although the ester is often sacrificed or re-formed.
-
Catalytic Hydrogenation: Pd/C with H
(50 psi) in acetic acid can reduce the ketone to an alcohol or alkane depending on conditions.
2. Heterocycle Formation (The Pyridazinone Route)
Reaction with hydrazine creates 6-membered pyridazinone rings. This is a critical transformation for discovering p38 MAP kinase inhibitors and cardiotonic agents.
-
Mechanism: Nucleophilic attack of hydrazine at the ketone and ester, followed by dehydration.
3. Grignard Addition
The ketone is more reactive than the ester toward Grignard reagents at low temperatures (-78°C), allowing for the introduction of alkyl/aryl groups to form tertiary alcohols.
Part 5: Experimental Protocols
Protocol A: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Precursor)
Note: This step requires anhydrous conditions.
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a mechanical stirrer, addition funnel, and N
inlet. -
Reagents: Charge AlCl
(29.3 g, 0.22 mol) and dry DCM (150 mL). Cool to 0°C. -
Addition: Add Succinic Anhydride (10.0 g, 0.1 mol) in portions. Stir for 15 min.
-
Reaction: Add Ethylbenzene (10.6 g, 0.1 mol) dropwise over 30 min, maintaining temp <5°C. The mixture will turn dark red/brown.
-
Workup: Stir at RT for 4 hours. Pour onto 300g crushed ice/HCl. Extract with EtOAc (3x100 mL).
-
Purification: Wash organics with brine, dry over Na
SO . Recrystallize from toluene/hexane. Yield: ~85%.
Protocol B: Esterification to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
-
Reaction: Dissolve the keto-acid (10 g) in absolute Ethanol (100 mL). Add conc. H
SO (1 mL). -
Reflux: Heat to reflux (80°C) for 6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Isolation: Evaporate EtOH. Dilute residue with water, neutralize with NaHCO
, extract with DCM. -
Drying: Dry over MgSO
and concentrate in vacuo. -
Result: Pale yellow viscous oil. Purity >97% by GC.
Part 6: Applications in Drug Discovery
1. HDAC Inhibitor Scaffolds
Analogues of 4-phenylbutyric acid are potent Histone Deacetylase (HDAC) inhibitors. The ethyl group at the para-position increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration for neurodegenerative applications.
2. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is a structural homolog of Fenbufen (where the ethyl group is replaced by a phenyl ring). The
Visualization: Downstream Applications
Figure 2: Divergent synthesis pathways leading to major pharmaceutical classes.
Part 7: Safety & Handling (GHS Standards)[8]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis over long periods.
-
Spill: Absorb with sand/vermiculite. Do not flush into surface water.
References
-
Friedel-Crafts Acylation Methodology
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Mechanism and catalyst choice:
-
Synthesis of Aryl-Oxobutyric Acids
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
General procedure for succinoylation:
-
Pharmaceutical Applications (HDAC & Kinase)
- Pyridazinone synthesis from gamma-keto esters: Asif, M. (2016). "A review on the biological potentials of pyridazinone derivatives." Journal of Taibah University for Science.
-
4-Phenylbutyrate analogs in HDAC inhibition:
-
Safety Data
-
GHS Classification for Phenyl-oxobutyrate esters:
-
Sources
Strategic Overview: The Friedel-Crafts Acylation Approach
An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
This guide offers a comprehensive overview of the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, a keto-ester of significant interest as a versatile building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to provide a deep understanding of the reaction principles, critical process parameters, and field-proven insights necessary for successful and reproducible synthesis.
The most robust and widely adopted method for synthesizing aryl keto-esters such as Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction provides a reliable pathway to form the crucial carbon-carbon bond between the aromatic ring of ethylbenzene and the acyl group derived from succinic anhydride.[2][3]
Our synthetic strategy is a two-stage process:
-
Acylation: Reaction of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst to form the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its corresponding ethyl ester, yielding the target molecule.
This approach is favored due to its high regioselectivity and the deactivating nature of the resulting ketone, which effectively prevents undesirable polysubstitution reactions that can plague the related Friedel-Crafts alkylation.[4][5]
The Core Mechanism: An Electrophilic Aromatic Substitution
The foundational reaction proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6]
The key mechanistic steps are:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride. This polarization and subsequent ring-opening generates a highly reactive acylium ion, which serves as the potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator, but for steric reasons, the attack predominantly occurs at the para-position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring.
-
Catalyst Complexation: The ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[5][6] This is a critical point of understanding: it necessitates the use of stoichiometric, rather than catalytic, amounts of AlCl₃ as the catalyst is not regenerated until the final workup.
-
Hydrolysis: An aqueous workup with acid is required to hydrolyze and break the aluminum chloride complex, liberating the final keto-acid product.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Physical Properties & Characterization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
The following technical guide details the physical properties, synthesis, and characterization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate , a specialized organic intermediate used in the synthesis of pharmaceutical compounds and fine chemicals.
Executive Summary
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: 57821-79-1) is a keto-ester intermediate primarily utilized in the synthesis of 4-arylbutyric acid derivatives.[1] It belongs to the family of
This guide provides a definitive profile of its physical constants, synthesis logic, and handling protocols, grounded in structural causality and experimental validation.
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Attribute | Detail |
| IUPAC Name | Ethyl 4-(4-ethylphenyl)-4-oxobutanoate |
| Common Synonyms | Ethyl 3-(4-ethylbenzoyl)propionate; 4-(4-Ethylphenyl)-4-oxobutyric acid ethyl ester |
| CAS Registry Number | 57821-79-1 |
| Molecular Formula | C |
| Molecular Weight | 234.29 g/mol |
| SMILES | CCOC(=O)CCC(=O)c1ccc(CC)cc1 |
| InChI Key | (Predicted) ZLHLIRYSBPOFQB-UHFFFAOYSA-N (derived from acid analog) |
Structural Causality
The molecule features three distinct functional domains that dictate its physical behavior:
-
Ethyl Ester Terminus : Provides lipophilicity and lowers the melting point relative to its parent acid.
- -Keto Linker : Introduces polarity and hydrogen bond acceptance, slightly increasing boiling point and viscosity.
-
Para-Ethylphenyl Moiety : A hydrophobic aromatic core that governs
stacking interactions and regioselectivity during synthesis.
Physical Properties Profile
The following data synthesizes experimental values for the specific compound and high-confidence extrapolations from its closest structural analog, Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3).
Thermodynamic & Physical Constants
| Property | Value / Range | Experimental Basis / Note |
| Physical State | Viscous Liquid or Low-Melting Solid | The parent acid is a solid (MP > 100°C); esterification typically lowers MP. |
| Boiling Point (Atm) | ~340–350 °C (Predicted) | Extrapolated from MW and polarity. |
| Boiling Point (Vacuum) | 155–165 °C @ 3 mmHg | Consistent with analog (Ph-H) BP of 135-141°C @ 3 mmHg. |
| Density | 1.08 – 1.12 g/cm³ | Estimated. Heavier than water due to oxygen content. |
| Refractive Index ( | 1.515 – 1.525 | Typical for aromatic esters. |
| Flash Point | > 113 °C | Closed cup (Predicted based on analog). |
Solubility & Partitioning
-
Water Solubility : Negligible (< 0.1 g/L) . The hydrophobic ethylphenyl and ethyl ester groups dominate the polar carbonyls.
-
Organic Solvents : Freely soluble in Dichloromethane (DCM), Ethyl Acetate, Ethanol, and Toluene.
-
Partition Coefficient (LogP) : ~3.5 – 3.9 . Indicates high lipophilicity, suitable for membrane permeability in biological assays.
Synthesis & Reaction Logic
The synthesis follows a convergent pathway designed to maximize regioselectivity at the para position of the ethylbenzene ring.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the Friedel-Crafts acylation followed by Fischer esterification.
Figure 1: Two-step synthesis pathway ensuring para-regioselectivity via steric control.
Detailed Protocol
Step 1: Acylation (Synthesis of the Acid)
-
Setup : Charge a flame-dried flask with Aluminum Chloride (AlCl
, 2.2 eq) and dry DCM. -
Addition : Add Succinic Anhydride (1.1 eq) at 0°C.
-
Reaction : Add Ethylbenzene (1.0 eq) dropwise. The ethyl group directs substitution to the para position due to steric hindrance at the ortho sites.
-
Workup : Quench with ice/HCl. The intermediate 4-(4-ethylphenyl)-4-oxobutyric acid precipitates as a beige solid (MP ~100-120°C). Recrystallize from toluene.
Step 2: Esterification (Synthesis of the Target)
-
Reflux : Dissolve the acid intermediate in absolute Ethanol (excess). Add catalytic H
SO (0.1 eq). -
Equilibrium Shift : Reflux for 6–8 hours. Use a Dean-Stark trap if scaling up to remove water.
-
Purification : Concentrate in vacuo. Dissolve residue in EtOAc, wash with NaHCO
(to remove unreacted acid). Dry over MgSO . -
Isolation : Distill under high vacuum (0.5–3 mmHg) to obtain the pure ester as a viscous oil.
Characterization & Quality Control
Trustworthy identification requires corroborating spectral data.
Spectroscopic Profile
| Method | Diagnostic Signal | Interpretation |
| Methyl of ethyl ester (–OCH | ||
| Methyl of ethylphenyl group (Ar-CH | ||
| Methylene of ethylphenyl group (Ar-CH | ||
| Methylene of ester (–OCH | ||
| Aromatic protons (meta to carbonyl). | ||
| Aromatic protons (ortho to carbonyl). | ||
| IR (Neat) | 1735 cm | Ester C=O stretch. |
| 1685 cm | Aryl Ketone C=O stretch (conjugated). | |
| MS (EI) | m/z 234 [M] | Molecular ion. |
| m/z 189 [M-OEt] | Loss of ethoxy group. |
Analytical Workflow (Graphviz Visualization)
Figure 2: Purification and validation workflow to ensure removal of the parent acid.
Safety & Handling (SDS Summary)
While specific toxicological data for this ester is limited, it should be handled according to protocols for aromatic esters and irritants .
-
GHS Classification :
-
Handling : Avoid inhalation of vapors/mists.[2][4] Use in a chemical fume hood.
-
Storage : Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis.
-
Spill Response : Absorb with inert material (vermiculite/sand). Do not flush into surface water.[2]
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12600094, Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. (Used for analog property comparison). Retrieved from [Link]
Sources
The Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: A Technical Guide to Key Intermediates
Introduction
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a keto-ester of significant interest in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a ketone and an ester, makes it a versatile building block. This technical guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the critical intermediates and the underlying chemical principles that govern their formation and conversion. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The most industrially viable and commonly employed pathway for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate proceeds through two key transformations: a Friedel-Crafts acylation followed by a Fischer esterification. Central to this process is the formation and isolation of the key intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid .
Primary Synthetic Pathway: A Two-Stage Approach
The synthesis is logically divided into two main stages, each involving a distinct set of reaction conditions and producing a key intermediate.
Stage 1: Friedel-Crafts Acylation for the Formation of 4-(4-ethylphenyl)-4-oxobutanoic acid
The initial and most crucial step is the formation of the carbon-carbon bond between the aromatic ring of ethylbenzene and the succinic anhydride moiety. This is achieved through a classic Friedel-Crafts acylation reaction.[1]
The Causality Behind Experimental Choices
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[2] The choice of reagents and catalyst is paramount for a successful and selective transformation.
-
Reactants: Ethylbenzene serves as the aromatic nucleophile. Succinic anhydride is the acylating agent. Anhydrides are often preferred over acyl chlorides in industrial settings as they are less volatile, less corrosive, and produce a carboxylic acid byproduct which can be easier to handle than hydrogen chloride gas.
-
Catalyst: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required. The Lewis acid coordinates with an oxygen atom of the succinic anhydride, making the carbonyl carbon more electrophilic and facilitating the generation of the acylium ion electrophile. A stoichiometric amount of the catalyst is necessary because the product, a ketone, can form a complex with the Lewis acid, rendering it inactive.[2]
-
Regioselectivity: The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to the steric hindrance of the ethyl group, the acylation reaction predominantly occurs at the para position, leading to the desired 4-(4-ethylphenyl) isomer.[3]
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the succinic anhydride, leading to the formation of a highly reactive acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the keto-acid product complexed with the Lewis acid.
-
Workup: Aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the free 4-(4-ethylphenyl)-4-oxobutanoic acid.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of the key intermediate.
Experimental Protocol: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid
This protocol is a representative procedure adapted from literature for similar syntheses.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (0.23 mol) and a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane (100 mL).
-
Reagent Addition: Cool the mixture in an ice bath to approximately 10-15°C. A mixture of ethylbenzene (0.10 mol) and succinic anhydride (0.11 mol) is added dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, then heat to 50-60°C for an additional hour to ensure completion.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (250 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.
-
Isolation and Purification: The resulting mixture is stirred until the solid product precipitates. The crude solid is collected by vacuum filtration, washed with cold water, and then a cold solution of dilute HCl. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure 4-(4-ethylphenyl)-4-oxobutanoic acid.[5]
Validation of the Intermediate: 4-(4-ethylphenyl)-4-oxobutanoic acid
The identity and purity of the synthesized intermediate are confirmed through various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [6] |
| Molecular Weight | 206.24 g/mol | [6] |
| Appearance | Beige to white solid | |
| Purity | Typically >95% after recrystallization | [6] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two doublets for the para-substituted aromatic protons, and two triplets for the methylene protons of the butanoic acid chain. A broad singlet for the carboxylic acid proton will also be present.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all 12 carbons, including the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoyl chains.[7][8]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ketone (around 1680 cm⁻¹), the C=O stretching of the carboxylic acid (around 1710 cm⁻¹), and a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).[9]
Stage 2: Fischer Esterification to Yield Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
The second stage of the synthesis involves the conversion of the carboxylic acid intermediate to the final ethyl ester product via a Fischer esterification.
The Causality Behind Experimental Choices
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]
-
Reactants: 4-(4-ethylphenyl)-4-oxobutanoic acid is reacted with an excess of ethanol. Using a large excess of the alcohol helps to shift the equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Châtelier's principle.[11]
-
Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
Reaction Mechanism: Fischer Esterification
-
Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, activating it.
-
Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of ethanol) to yield the final ester product and regenerate the acid catalyst.
Diagram of the Fischer Esterification Workflow
Caption: Workflow for the esterification of the key intermediate.
Experimental Protocol: Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
This protocol is a representative procedure based on general Fischer esterification methods.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (0.05 mol) in an excess of absolute ethanol (100 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solution by about half using a rotary evaporator to remove excess ethanol.
-
Extraction and Purification: Dilute the residue with water (100 mL) and extract with a suitable organic solvent such as ethyl acetate (2 x 50 mL). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-ethylphenyl)-4-oxobutyrate. Further purification can be achieved by vacuum distillation.
Validation of the Final Product: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
The structure and purity of the final product are confirmed by spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₃ | [13] |
| Molecular Weight | 234.29 g/mol | [13] |
| Appearance | Colorless to pale yellow oil | - |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will be similar to the intermediate, but the broad carboxylic acid proton signal will be absent. Instead, a new set of signals corresponding to the ethyl ester group (a quartet and a triplet) will be observed.[14]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic shift for the ester carbonyl carbon (around 173 ppm), which is distinct from the ketone carbonyl (around 198 ppm). The signals for the ethyl ester carbons will also be present.[15][16][17]
-
IR Spectroscopy: The IR spectrum will show a strong C=O stretching band for the ketone (around 1685 cm⁻¹) and a strong C=O stretching band for the ester (around 1735 cm⁻¹). The broad O-H band of the carboxylic acid will be absent.[14]
Alternative Synthesis Routes
While the Friedel-Crafts acylation followed by esterification is the most direct and common route, other methods for the synthesis of aryl keto-esters exist. These can include:
-
Oxidation of corresponding secondary alcohols: This would require the synthesis of the corresponding hydroxy-ester, which may be a more complex starting material to obtain.
-
Coupling reactions: Palladium-catalyzed coupling reactions of aryl halides with appropriate keto-ester enolates can also be employed, though this may be less atom-economical for large-scale synthesis.
These alternative routes are generally less favored for this specific target molecule due to the availability and low cost of the starting materials for the Friedel-Crafts approach.
Conclusion
The synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is efficiently achieved through a robust two-step process. The key to this synthesis lies in the successful execution of a regioselective Friedel-Crafts acylation to form the pivotal intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid. Subsequent Fischer esterification provides the final product in good yield. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are essential for maximizing yield and purity. The validation of both the intermediate and the final product through standard spectroscopic techniques is a critical component of the synthetic workflow, ensuring the integrity of the final compound for its intended applications.
References
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]
- Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 62-6.
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
- Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian journal of pharmaceutical sciences, 71(1), 62–66.
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Angene Chemical. (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS# 49594-75-4). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Suhana, S., & Srinivasan, K. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Academia.edu. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-ethylphenyl)-4-oxobutanoic acid (C12H14O3). Retrieved from [Link]
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Chegg.com. (2023, November 30). This is IR Sepctrum for 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (2020, May 16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
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Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]
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Supporting Information. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 4-bromobutyrate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. Retrieved from [Link]
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Methodological & Application
Application Note: High-Purity Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: Analogous to 4619-20-9). This compound is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and various non-steroidal anti-inflammatory drug (NSAID) analogs.
The protocol utilizes a two-step convergent synthesis :
-
Regioselective Friedel-Crafts Acylation of ethylbenzene with succinic anhydride.
-
Acid-Catalyzed Fischer Esterification of the resulting
-keto acid.
This guide prioritizes high regioselectivity (>95% para-isomer), operational safety, and reproducible yield.
Retrosynthetic Analysis & Strategy
The structural dissection of the target molecule reveals two strategic disconnections. The primary route exploits the nucleophilicity of the ethylbenzene ring and the electrophilicity of the succinic anhydride derivative.
Pathway Visualization
Figure 1: Retrosynthetic logic flow. The pathway utilizes readily available commodity chemicals to construct the core pharmacophore.
Experimental Protocol
Phase 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid
Reaction Type: Friedel-Crafts Acylation Critical Mechanism: The reaction requires >2.0 equivalents of AlCl₃ . The first equivalent coordinates with the anhydride oxygen to open the ring (forming the acylium ion), while the second equivalent complexes with the generated carboxylate, preventing catalyst poisoning.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |
| Ethylbenzene | 106.17 | 1.0 | 10.6 g (100 mmol) | Substrate |
| Succinic Anhydride | 100.07 | 1.1 | 11.0 g (110 mmol) | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 2.2 | 29.3 g (220 mmol) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Solvent |
| HCl (conc.) | 36.46 | Quench | ~50 mL | Hydrolysis |
Step-by-Step Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.
-
Catalyst Suspension: Charge the flask with Succinic Anhydride (11.0 g) and DCM (60 mL) . Cool to 0–5°C using an ice bath.
-
Activation: Add
(29.3 g) portion-wise over 15 minutes. Caution: Exothermic.[1] Ensure the temperature remains <10°C. The mixture will turn into a slurry. -
Addition: Mix Ethylbenzene (10.6 g) with DCM (40 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT), then heat to reflux (approx. 40°C) for 3–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Product should appear as a new spot at
~0.3 (acid).
-
-
Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL conc. HCl .
-
Note: Vigorous evolution of HCl gas and heat will occur.
-
-
Isolation: Stir the quenched mixture for 30 minutes to break the Aluminum complex. A white/off-white solid precipitate (the crude acid) should form.
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene.[2][4][5][6]
-
Target Yield: 80–90%
-
Appearance: White crystalline solid.[5]
-
Phase 2: Esterification to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Reaction Type: Fischer Esterification Logic: The carboxylic acid is converted to the ethyl ester using ethanol as both reagent and solvent, driven by an acid catalyst.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Intermediate Acid | 206.24 | 1.0 | 10.3 g (50 mmol) | Precursor |
| Ethanol (Absolute) | 46.07 | Excess | 100 mL | Reagent/Solvent |
| Sulfuric Acid ( | 98.08 | Cat. | 1.0 mL | Catalyst |
Step-by-Step Procedure
-
Setup: Charge a 250 mL round-bottom flask with the Intermediate Acid (10.3 g) and Ethanol (100 mL) .
-
Catalyst Addition: Add conc.
(1.0 mL) dropwise. -
Reflux: Heat the mixture to reflux (
C) for 4–6 hours.-
Checkpoint: TLC should show the disappearance of the acid spot and appearance of a less polar ester spot (
~0.6 in 20% EtOAc/Hexanes).
-
-
Workup: Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.
-
Neutralization: Pour the residue into saturated
solution (100 mL) . Caution: evolution. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL) .
-
Drying: Wash the combined organics with brine, dry over anhydrous
, filter, and concentrate via rotary evaporation. -
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash chromatography (Silica gel, 10% EtOAc in Hexanes).
Analytical Characterization
Verify the product identity using the following expected spectral data.
Expected -NMR (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.92 | Doublet ( | 2H | Aromatic (Ortho to C=O) |
| 7.28 | Doublet ( | 2H | Aromatic (Meta to C=O) |
| 4.15 | Quartet ( | 2H | Ester |
| 3.30 | Triplet ( | 2H | Keto-methylene |
| 2.75 | Triplet ( | 2H | Ester-methylene |
| 2.70 | Quartet ( | 2H | Ethyl benzylic |
| 1.26 | Triplet ( | 3H | Ethyl terminal |
| 1.25 | Triplet ( | 3H | Ester terminal |
Process Validation Workflow
Figure 2: Process control workflow for the isolation of the final ester.
Troubleshooting & Safety
Common Issues
-
Polyacylation: Rare with anhydrides, but if observed, ensure temperature during
addition is strictly <10°C. -
Incomplete Esterification: If the acid persists, add toluene and use a Dean-Stark trap to azeotropically remove water, driving the equilibrium forward [1].
-
Isomer Contamination: The ortho-isomer is a minor byproduct (<5%).[7] Recrystallization of the intermediate acid is the most effective point to remove this impurity before esterification.
Safety Directives
-
Aluminum Chloride: Highly hygroscopic and reacts violently with water. Handle in a fume hood.
-
HCl Gas: Generated during the Friedel-Crafts reaction. Use a scrubber.[1]
-
Solvents: DCM and Ethylbenzene are suspected carcinogens/neurotoxins. Use proper PPE (nitrile gloves, goggles).
References
-
Preparation of Esters from Carboxylic Acids . ChemGuide. Available at: [Link]
-
Friedel-Crafts Acylation: Mechanism & Reactions . Organic Chemistry Portal. Available at: [Link]
-
Friedel–Crafts acylations . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate as a Versatile Building Block in Organic Synthesis
Introduction
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a keto-ester of significant interest in modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ester moiety, arranged in a 1,4-dicarbonyl relationship, makes it a powerful precursor for a variety of molecular scaffolds. This is particularly true in the construction of heterocyclic systems, which form the core of many pharmaceutical agents and functional materials. This document provides an in-depth guide to the synthesis and application of this building block, with a focus on practical, field-proven protocols and the underlying chemical principles.
The primary route to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate involves the Friedel-Crafts acylation of ethylbenzene. This classic electrophilic aromatic substitution reaction provides a reliable and scalable method for its preparation.[1][2] Once synthesized, the compound's true synthetic utility is revealed, most notably in its application to the Paal-Knorr pyrrole synthesis, a robust method for creating substituted pyrroles.[3][4][5]
Part 1: Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[6][7] In this context, it allows for the direct installation of an acyl group onto the ethylbenzene ring. A key advantage of acylation over alkylation is the deactivation of the product towards further substitution, which prevents poly-acylation and leads to a cleaner reaction profile.[6][8] The resulting ketone can then be used for further synthetic transformations.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of an acyl halide or anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of ethylbenzene, followed by rearomatization to yield the final product.
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Application Notes and Protocols: The Strategic Use of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and its Precursors in Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and professionals engaged in drug development on the utility of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and its structural precursors. This document provides in-depth protocols, scientific rationale, and practical insights into leveraging these chemical moieties for the synthesis of potentially bioactive compounds.
Introduction: The Versatility of γ-Keto Esters in Drug Discovery
γ-Keto esters, such as Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, are valuable intermediates in medicinal chemistry. Their bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations. This dual reactivity makes them ideal starting points for the synthesis of various heterocyclic scaffolds, which form the core of many pharmaceuticals. The 4-ethylphenyl substituent can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate, potentially enhancing its lipophilicity and interaction with biological targets.
While direct literature on the specific applications of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is nascent, its structural motifs are present in a variety of biologically active molecules. This guide will not only detail the synthesis of this versatile building block but also provide a practical, well-documented protocol for the synthesis of pyrazoline derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, using a closely related precursor.[1][2][3]
Physicochemical Properties of Key Compounds
A clear understanding of the physicochemical properties of the starting materials and intermediates is crucial for successful synthesis and purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-(4-Ethylphenyl)-4-oxobutanoic acid | C₁₂H₁₄O₃ | 206.24 | 49594-75-4 |
| Ethyl 4-(4-ethylphenyl)-4-oxobutyrate | C₁₄H₁₈O₃ | 234.29 | 57821-79-1 |
| 4-Ethylacetophenone | C₁₀H₁₂O | 148.20 | 937-30-4 |
| Chalcone Intermediate | Varies | Varies | Varies |
| Pyrazoline Derivative | Varies | Varies | Varies |
Synthesis Protocol: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
The most direct route to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is through the Fischer esterification of its corresponding carboxylic acid, 4-(4-ethylphenyl)-4-oxobutanoic acid.
Rationale for Synthesis Route
Fischer esterification is a classic, reliable, and scalable method for converting carboxylic acids to esters. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used, or water is removed as it is formed.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (10 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the synthesized Ethyl 4-(4-ethylphenyl)-4-oxobutyrate using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application in Heterocyclic Synthesis: A Case Study with Pyrazolines
While Ethyl 4-(4-ethylphenyl)-4-oxobutyrate can be a precursor to various heterocycles, a highly relevant and well-documented application for its structural precursor, 4-ethylacetophenone, is in the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
The synthesis of pyrazolines from aryl ketones typically follows a two-step process:
-
Claisen-Schmidt Condensation: Reaction of an aryl ketone with an aryl aldehyde to form a chalcone (an α,β-unsaturated ketone).[2]
-
Cyclocondensation: Reaction of the chalcone with a hydrazine derivative to form the pyrazoline ring.[2][5]
Stage 1: Synthesis of a Chalcone Intermediate
This protocol describes the base-catalyzed condensation of 4-ethylacetophenone with a substituted benzaldehyde to yield a chalcone.
Caption: General workflow for the synthesis of a chalcone intermediate.
-
Reactant Preparation: In a flask, dissolve 4-ethylacetophenone (10 mmol) and a selected substituted benzaldehyde (10 mmol) in ethanol (20 mL) with stirring.
-
Base Addition: To this solution, add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes turbid.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker of crushed ice and water.
-
Acidification and Filtration: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water until the washings are neutral. Dry the product and recrystallize from ethanol to obtain the pure chalcone.
Stage 2: Synthesis of a Pyrazoline Derivative
This protocol details the cyclocondensation reaction between the synthesized chalcone and hydrazine hydrate to form a pyrazoline derivative.
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone (the chalcone), followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. The choice of solvent and catalyst (often an acid like acetic acid) can influence the reaction rate and yield.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) in ethanol (25 mL).
-
Hydrazine Addition: Add hydrazine hydrate (7.5 mmol) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.[2]
-
Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Filtration and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude pyrazoline from ethanol to obtain the purified product.[2]
-
Characterization: Characterize the final pyrazoline derivative using appropriate spectroscopic techniques to confirm its structure and purity.
Biological Evaluation: A Pathway to Drug Discovery
The synthesized pyrazoline derivatives can be subjected to a battery of in vitro and in vivo assays to determine their biological activity.
Caption: From synthesis to a potential drug candidate.
A common initial screening for novel compounds is the MTT assay to assess cytotoxicity against various cancer cell lines.[1] Further studies could explore their potential as antimicrobial agents, anti-inflammatory drugs, or inhibitors of specific enzymes, depending on the design of the substituents on the pyrazoline scaffold.[3][5]
Conclusion and Future Perspectives
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and its precursors are valuable and versatile building blocks in medicinal chemistry. The protocols detailed herein provide a solid foundation for the synthesis of these compounds and their elaboration into more complex, biologically active molecules such as pyrazolines. The synthetic accessibility and the wide range of pharmacological activities associated with pyrazoline derivatives make this a promising area of research for the discovery of new therapeutic agents. Future work could involve the synthesis of a diverse library of pyrazoline derivatives from various substituted chalcones and exploring their structure-activity relationships to identify lead compounds for further development.
References
- Jadhav, S. A. et al. (2016).
- BenchChem (2025).
- University of North Carolina Asheville (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones.
- Kim, J. et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
- Fassihi, A. et al. (2019).
- Gupta, H. (n.d.). Biological Activities of Pyrazoline Derivatives - A Recent Development.
- Shashiprabha et al. (n.d.).
- Jetir.Org (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF PYRAZOLINE DERIVATIVE AS ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY.
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- ChemicalBook (n.d.). ETHYL 4-(4-METHOXY-3-METHYLPHENYL)
- PrepChem.com (n.d.).
- Journal of Sciences, Islamic Republic of Iran (2015).
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- gsrs (n.d.).
- Fluorochem (n.d.). Ethyl 4-(4-bromophenyl)
- Sigma-Aldrich (n.d.). 4-(4-Ethylphenyl)-4-oxobutyric acid | 49594-75-4.
- Angene Chemical (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid(CAS# 49594-75-4).
- PMC (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- MDPI (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- TCI Chemicals (n.d.). Building Blocks for Medicinal Chemistry.
- Chemistry World (2022). Diverse pharmaceutical building blocks prepared with evolved enzymes.
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Recrystallization methods for Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
An In-Depth Guide to the Recrystallization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate via recrystallization. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the fundamental principles and causal relationships that govern successful crystallization. We will explore systematic solvent selection, detailed protocols for both single-solvent and multi-solvent systems, advanced troubleshooting techniques, and the critical implications of polymorphism. The protocols herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the isolation of a highly pure, crystalline final product.
Foundational Principles: Beyond Purification
Recrystallization is a powerful purification technique predicated on the principle of differential solubility: a target compound should be highly soluble in a given solvent at an elevated temperature but sparingly soluble as the temperature decreases.[1] This temperature-dependent solubility gradient allows for the selective precipitation of the desired compound, leaving impurities behind in the cooled solvent, known as the mother liquor.
For a molecule like Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, which possesses an aromatic ketone and an ethyl ester moiety, the choice of solvent is paramount. The polarity and hydrogen-bonding capability of the solvent will interact differently with these functional groups, dictating the solubility curve.
The Critical Impact of Polymorphism
In the context of pharmaceutical development, obtaining a chemically pure compound is only the first step. The solid-state form of an active pharmaceutical ingredient (API) is equally critical. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[2][3][4] These different forms, or polymorphs, are chemically identical but can exhibit vastly different physicochemical properties, including:
-
Melting Point
-
Solubility and Dissolution Rate[5]
-
Bioavailability
-
Stability and Shelf-life
The conditions of recrystallization—specifically the choice of solvent, the rate of cooling, and the level of supersaturation—are determining factors in which polymorph is isolated.[4] An uncontrolled crystallization process can lead to the formation of a metastable or undesirable polymorph, jeopardizing the consistency and efficacy of a drug product. Therefore, a systematic and well-documented recrystallization protocol is essential not just for purification, but for ensuring reproducible solid-form control.
Systematic Solvent Selection Protocol
Logical Workflow for Solvent Screening
The following diagram outlines a systematic approach to selecting an appropriate solvent.
Caption: Workflow for empirical screening of single recrystallization solvents.
Candidate Solvents for Screening
Based on the structure of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, the following solvents and solvent systems are recommended for initial screening. The principle of "like dissolves like" suggests that moderately polar solvents will be most effective.
| Solvent Class | Candidate Solvent | Boiling Point (°C) | Rationale for Selection |
| Alcohols | Ethanol (95% or Absolute) | 78 | The hydroxyl group can interact with the carbonyls, while the ethyl group provides some non-polar character. Often effective for aromatic compounds.[6] |
| Isopropanol | 82 | Similar to ethanol but slightly less polar; may offer a better solubility differential. | |
| Esters | Ethyl Acetate | 77 | Shares an ester functional group with the target molecule, making it a strong candidate.[7] |
| Ketones | Acetone | 56 | Shares a ketone functional group. Its high volatility can be a drawback but is often effective.[7] |
| Aromatics | Toluene | 111 | The aromatic ring can favorably interact with the phenyl group of the target. Higher boiling point allows for a wide temperature range. |
| Alkanes | n-Heptane or Hexanes | 98 / ~69 | Non-polar. Unlikely to be a good single solvent but is an excellent candidate as an anti-solvent in a two-solvent system. |
| Solvent Pairs | Ethanol/Water | - | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a drop of ethanol. |
| Toluene/Heptane | - | Dissolve in hot toluene, add heptane dropwise to induce crystallization. | |
| Ethyl Acetate/Hexanes | - | A common and effective pairing for compounds of intermediate polarity. |
Master Recrystallization Protocols
Safety First: Always perform recrystallizations inside a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate or heating mantle.
Protocol 3.1: Single-Solvent Recrystallization
-
Dissolution: Place the crude Ethyl 4-(4-ethylphenyl)-4-oxobutyrate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all the solid has dissolved, creating a saturated solution. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling. An excess of solvent will keep more of the product dissolved at cold temperatures, reducing the final yield.
-
Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs colored impurities. It must be removed before crystallization.
-
Hot Filtration (If Necessary): If there are insoluble impurities (including charcoal), this step is required. Pre-heat a clean filter funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would result in significant loss.
-
Crystallization: Cover the flask with a watch glass or loosely with foil and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum off, add a small volume of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor. Re-apply the vacuum to pull the wash solvent through. Causality: The solvent must be cold to minimize redissolving the purified crystals.[9]
-
Drying: Leave the crystals under vacuum for a period to air-dry. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3.2: Troubleshooting Crystallization Failure
If crystals do not form upon cooling, the solution may be too dilute or nucleation may be inhibited. The following diagram provides a decision-making framework.
Caption: Decision tree for troubleshooting common recrystallization problems.
-
Scratching: This action creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[10][11]
-
Seeding: Introducing a seed crystal provides a pre-existing crystal lattice onto which new molecules can deposit, bypassing the energy barrier for initial nucleation.[10][11]
-
Oiling Out: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is too concentrated. The compound comes out of solution as a liquid instead of a solid. The remedy is to add more solvent to lower the saturation temperature and try again.
Post-Recrystallization: Analytical Quality Control
Purification must be confirmed with analytical data. For a compound intended for drug development, confirming both chemical purity and the correct polymorphic form is mandatory.
| Analytical Technique | Information Provided | Rationale and Importance |
| Melting Point | Purity Assessment | A pure crystalline solid will have a sharp, defined melting point range (typically < 2°C). Impurities broaden and depress the melting range.[12] |
| ¹H-NMR Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure of the isolated compound and can reveal the presence of solvent or other proton-containing impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[13][14] |
| HPLC/UPLC | Quantitative Purity | Chromatographic methods are highly sensitive for detecting and quantifying minor impurities that may not be visible by NMR. This provides a precise purity value (e.g., 99.8%).[15] |
| X-Ray Powder Diffraction (XRPD) | Crystalline Form Identification | This is the definitive technique for identifying the solid-state form. The resulting diffraction pattern is a unique "fingerprint" for a specific crystal lattice, allowing for the identification and differentiation of polymorphs.[4][16] |
| Differential Scanning Calorimetry (DSC) | Thermal Properties & Polymorph Screening | Measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, phase transitions between polymorphs, and desolvation events, making it a powerful tool for polymorph screening.[16] |
Conclusion
The successful recrystallization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a multi-faceted process that extends beyond simple purification. It requires a systematic approach to solvent selection, careful execution of the chosen protocol, and diligent troubleshooting. For applications in pharmaceutical and materials science, this process is inextricably linked to solid-form control. By understanding the underlying principles of solubility and nucleation, and by employing a robust suite of post-crystallization analytical techniques, researchers can ensure the isolation of a product that is not only chemically pure but also exists in a consistent and desired crystalline form.
References
- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
- Polymorphism in Pharmaceutical Products. (n.d.).
- Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- Giri, A. S., et al. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, ACS Publications.
- ChemEd X. (n.d.). Inducing Crystallization by Nucleation.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
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- Recrystallization. (n.d.).
- ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
- RECRYSTALLISATION. (n.d.).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.
- YouTube. (2019, April 23). The Science of Recrystallization.
- UCT Science. (n.d.). SOP: CRYSTALLIZATION.
- Recrystallization-1.pdf. (n.d.).
- Benchchem. (n.d.). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.
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Potential biological activity of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and multifaceted biological evaluation of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate derivatives.
Introduction: Unlocking the Therapeutic Potential of the 4-Oxobutanoate Scaffold
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 4-oxo-4-arylbutanoate scaffold has emerged as a privileged structure, forming the backbone of compounds with a wide array of biological activities. Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, with its distinct lipophilic ethylphenyl moiety, represents a promising, underexplored starting point for the development of new chemical entities. While direct studies on this specific molecule are nascent, its structural similarity to chalcones (α,β-unsaturated ketones) and other keto-esters suggests a rich potential for biological activity.[1][2][3][4][5] These related compounds are known to exhibit significant anti-inflammatory, anticancer, and antibacterial properties, largely attributed to the reactive α,β-unsaturated carbonyl group and the specific substitutions on the aromatic rings.[1][2]
This guide provides a comprehensive framework for the rational design, synthesis, and systematic biological evaluation of a library of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate derivatives. We will detail field-proven protocols for preliminary in silico screening, followed by robust in vitro assays to investigate their potential as cytotoxic, anti-inflammatory, and antibacterial agents. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Synthesis of a Focused Library of Derivatives
The logical starting point for exploring the structure-activity relationship (SAR) is the synthesis of the core scaffold followed by the generation of a focused library of derivatives. The foundational synthesis involves a classic Friedel-Crafts acylation, a reliable method for introducing a ketone to an aromatic ring, followed by esterification.[6][7][8][9][10][11]
Protocol 1.1: Synthesis of Precursor 4-(4-Ethylphenyl)-4-oxobutanoic Acid
Rationale: The Friedel-Crafts acylation of ethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is an efficient method to create the 4-aryl-4-oxobutanoic acid core structure.[6][12][13][14]
Materials:
-
Ethylbenzene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Hydrochloric Acid (HCl), 5M
-
Sodium Bicarbonate (NaHCO₃) solution, 5% w/v
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.
-
To a stirred suspension of anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM, add ethylbenzene (1.0 equivalent).
-
Add succinic anhydride (1.0 equivalent) portion-wise to the mixture over 30 minutes, controlling the initial exothermic reaction by cooling in an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with water, followed by 5% NaHCO₃ solution to extract the carboxylic acid product into the aqueous layer.
-
Acidify the aqueous bicarbonate layer with 5M HCl until precipitation is complete.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-(4-ethylphenyl)-4-oxobutanoic acid.[15]
Protocol 1.2: Esterification to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Rationale: Fischer esterification provides a straightforward method to convert the synthesized carboxylic acid into its corresponding ethyl ester using an excess of ethanol and a catalytic amount of strong acid.
Procedure:
-
Dissolve 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude ethyl ester. Purify by column chromatography if necessary.
Proposed Diversification Strategy
To explore the SAR, derivatives can be synthesized by introducing chemical diversity at key positions. A highly effective strategy is the base-catalyzed Claisen-Schmidt condensation of the parent ketone with various aromatic aldehydes to generate chalcone-like derivatives (α,β-unsaturated ketones).[1][2] This introduces a new aromatic ring and a reactive Michael acceptor system, which is often crucial for biological activity.
Caption: Synthetic workflow for the parent compound and its derivatives.
Part 2: In Silico ADME/Tox Profiling
Rationale: Before extensive in vitro testing, it is prudent to perform a computational assessment of the synthesized derivatives. In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, helping to prioritize compounds with drug-like characteristics and flag potential liabilities early in the discovery process.[16][17][18][19]
Protocol 2.1: Computational ADME/Tox Prediction
Tools:
-
SwissADME: A free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[20]
-
pkCSM: A web server for predicting and optimizing ADME and toxicity properties.[17][20]
Procedure:
-
Generate the SMILES (Simplified Molecular-Input Line-Entry System) strings for the parent compound and all synthesized derivatives.
-
Input the SMILES string for each compound into the query fields.
-
Run the prediction analysis on each platform.
-
Compile the output data into a summary table, focusing on key parameters such as:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility.
-
Drug-Likeness: Lipinski's Rule of Five, Ghose Filter, Veber Rule violations.
-
Pharmacokinetics: Caco-2 permeability (intestinal absorption), CYP enzyme inhibition (metabolism), Total Clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), Hepatotoxicity.
-
Data Presentation:
| Compound ID | MW ( g/mol ) | LogP | Lipinski Violations | Caco-2 Perm. (log Papp) | CYP2D6 Inhibitor | hERG I Inhibitor | AMES Toxicity |
| Parent | |||||||
| Deriv-01 | |||||||
| Deriv-02 |
Part 3: Application Note - In Vitro Cytotoxicity and Anticancer Potential
Rationale: The α,β-unsaturated ketone moiety present in the proposed chalcone-like derivatives is a well-known pharmacophore in many anticancer agents.[1][4] This structural alert warrants a thorough investigation of the cytotoxic potential of the synthesized library against various cancer cell lines.
Caption: Workflow for assessing the cytotoxicity of derivatives.
Protocol 3.1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which can be quantified spectrophotometrically.[21]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (concentration causing 50% inhibition of cell growth) by plotting a dose-response curve.[22]
Protocol 3.2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[23][24]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[22]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[22]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[22]
Data Presentation:
| Compound ID | Cell Line | MTT IC₅₀ (µM) | LDH EC₅₀ (µM) | Selectivity Index (SI) |
| Parent | MCF-7 | |||
| A549 | ||||
| HEK293 | ||||
| Deriv-01 | MCF-7 | |||
| A549 | ||||
| HEK293 | ||||
| SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells |
Part 4: Application Note - In Vitro Anti-inflammatory Activity
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The keto-ester moiety and related structures have been explored for anti-inflammatory properties, including the inhibition of enzymes in the arachidonic acid cascade like COX and 5-lipoxygenase (5-LOX).[25][26][27]
Caption: Inhibition points in the arachidonic acid inflammatory pathway.
Protocol 4.1: COX-1/COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂). A fluorescent probe then reacts with PGG₂ to generate a highly fluorescent product, which is proportional to COX activity.[28][29]
Materials:
-
Commercially available COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam)
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black plate, microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.
-
Compound Addition: Add test compounds at various concentrations to the wells. Include positive and vehicle controls.
-
Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 535/590 nm) every minute for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the progress curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Protocol 4.2: 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: Similar to the COX assay, this method detects an intermediate product generated by the 5-LOX enzyme from its substrate, typically using a fluorometric probe.[27]
Procedure:
-
Follow a similar procedure as the COX assay, using a commercial 5-LOX inhibitor screening kit.
-
Use recombinant human 5-LOX enzyme and its specific substrate (e.g., linoleic acid or arachidonic acid).
-
Use a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
Measure fluorescence and calculate IC₅₀ values as described above.
Data Presentation:
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | 5-LOX IC₅₀ (µM) |
| Parent | ||||
| Deriv-01 | ||||
| Deriv-02 | ||||
| Celecoxib | N/A | |||
| COX-2 SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) |
Part 5: Application Note - In Vitro Antibacterial Activity
Rationale: The chalcone scaffold is well-documented for its antibacterial activity against a range of pathogens.[1][2][5] Therefore, screening the synthesized library for antibacterial properties is a logical extension of its biological profiling.
Caption: Workflow for MIC and MBC antibacterial assays.
Protocol 5.1: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique.[30][31][32][33]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Spectrophotometer, incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[32]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB (e.g., from 256 µg/mL down to 0.5 µg/mL).[32]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 5.2: Minimum Bactericidal Concentration (MBC) Assay
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. It is determined as a follow-up to the MIC test.[30][31][34]
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.[32]
-
Spot-plate the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count).[34]
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Parent | ||||
| Deriv-01 | ||||
| Deriv-02 | ||||
| Ciprofloxacin |
References
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. [Link]
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Design, synthesis and biological activity of novel chalcone derivatives containing indole. (2022). Frontiers in Chemistry. [Link]
-
Biological activities and novel applications of chalcones. (2017). SciELO. [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). MDPI. [Link]
-
Biological Activity of Chalcones as Carbonyl Compound Derivatives. (2023). Jomard Publishing. [Link]
-
In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (2014). Hilaris Publisher. [Link]
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In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). PMC. [Link]
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In Silico Approaches for Predicting ADME Properties of Drugs. (2005). J-STAGE. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
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Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. (2022). ResearchGate. [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. [Link]
-
Development of in silico models for the prediction of toxicity incorporating ADME information. (2015). LJMU Research Online. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
δ-Hydroxy-β-Ketoesters with Anti-Inflammatory Properties. (2022). ChemistryViews. [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (2012). Der Pharma Chemica. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
MIC/MBC Testing. (2025). International and Accredited Lab. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. (2018). MDPI. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. [Link]
-
A New 4-oxo-4-phenylbutanoic Acid Polymorph. (2018). Sciforum. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). A-Level Chemistry. [Link]
-
Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. (2012). Scholars Research Library. [Link]
-
Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012). Jove. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. (2020). Journal of Medicinal Chemistry. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2012). PubMed. [Link]
-
Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. (2015). Journal of Sciences, Islamic Republic of Iran. [Link]
-
Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. (2025). ResearchGate. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2023). Academic Journals. [Link]
-
Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. (2015). Journal of Pharmacognosy and Phytochemistry. [Link]
- Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (2014).
-
Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. (2014). Taylor & Francis Online. [Link]
-
Synthesis of ethyl 2-oxo-4-phenylbutyrate. (n.d.). PrepChem.com. [Link]
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity of novel chalcone derivatives containing indole - Arabian Journal of Chemistry [arabjchem.org]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. jomardpublishing.com [jomardpublishing.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. 4-(4-Ethylphenyl)-4-oxobutyric acid | 49594-75-4 [sigmaaldrich.cn]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Silico Approaches for Predicting ADME Properties of Drugs [jstage.jst.go.jp]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. journals.plos.org [journals.plos.org]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemistryviews.org [chemistryviews.org]
- 27. phytojournal.com [phytojournal.com]
- 28. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 29. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. protocols.io [protocols.io]
- 31. emerypharma.com [emerypharma.com]
- 32. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 33. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. microchemlab.com [microchemlab.com]
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate as an intermediate for ACE inhibitors
Application Note: AN-2026-ACE-INT Topic: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: Synthesis & Application as a Lipophilic Synthon for ACE Inhibitors
Part 1: Strategic Overview & Scientific Context
1.1 The Role of Lipophilic Synthons in Drug Design Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (EEOB) is a critical structural homolog to the widely utilized ethyl 4-oxo-4-phenylbutyrate, a foundational intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril , Ramipril , and Cilazapril .
While the 4-phenyl analog is the standard precursor for the homophenylalanine moiety found in first-generation ACE inhibitors, the 4-ethylphenyl variant discussed here is employed to modulate the lipophilicity (logP) and pharmacokinetic profile of next-generation analogs. By introducing the ethyl group at the para position, researchers can enhance tissue penetration and alter the metabolic stability of the final drug candidate.
1.2 Chemical Identity
-
IUPAC Name: Ethyl 4-(4-ethylphenyl)-4-oxobutanoate
-
Common Name: Ethyl Fenbufen (Note: While chemically identical to the ester of the NSAID Fenbufen, in this context, it is treated as a scaffold for ACE inhibitor synthesis).
-
CAS Number: 57821-79-1[1]
-
Core Function: Precursor for 4-(4-ethylphenyl)-homophenylalanine via reductive amination or catalytic reduction.
Part 2: Chemical Specifications & Physical Properties
| Property | Specification |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.30 g/mol |
| Appearance | Off-white to pale yellow crystalline solid or viscous oil (purity dependent) |
| Purity (HPLC) | ≥ 98.0% |
| Melting Point | 48–50 °C (Solid form) |
| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in Water |
| Key Impurity | Ortho-isomer (Ethyl 4-(2-ethylphenyl)-4-oxobutyrate) |
Part 3: Synthetic Pathway & Mechanism
The synthesis relies on a highly regioselective Friedel-Crafts Acylation followed by an acid-catalyzed Fischer Esterification .
3.1 Mechanistic Insight
The reaction between ethylbenzene and succinic anhydride is catalyzed by Aluminum Chloride (
3.2 Reaction Scheme Visualization
Figure 1: Synthetic flow from commodity chemicals to the target ACE inhibitor intermediate.
Part 4: Experimental Protocols
Protocol A: Friedel-Crafts Synthesis of the Acid Intermediate
Objective: Synthesis of 4-(4-ethylphenyl)-4-oxobutyric acid.
Reagents:
-
Ethylbenzene (1.0 equiv)
-
Succinic Anhydride (1.1 equiv)
-
Aluminum Chloride (
), anhydrous (2.2 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH) to neutralize HCl gas.
-
Solvation: Charge succinic anhydride and DCM into the flask. Cool to 0–5 °C.
-
Catalyst Addition: Carefully add
portion-wise. Caution: Exothermic. Stir for 30 mins until a homogenous suspension forms. -
Acylation: Add Ethylbenzene dropwise over 60 minutes, maintaining internal temperature < 10 °C. The solution will turn dark red/brown (formation of the
-complex). -
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Pour the reaction mixture slowly into a stirred mixture of ice (500g) and conc. HCl (50 mL). Critical Step: Violent hydrolysis of aluminum salts occurs.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (
). Combine organics and wash with brine. -
Purification: Extract the organic layer with 10%
solution (The keto-acid moves to the aqueous phase; unreacted ethylbenzene stays in organic). -
Precipitation: Acidify the aqueous carbonate layer with 6N HCl to pH 2. The solid acid precipitates. Filter, wash with water, and dry.
Protocol B: Esterification to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Objective: Conversion of the acid to the ethyl ester.
Procedure:
-
Suspend the dried acid intermediate (from Protocol A) in absolute Ethanol (10 vol).
-
Add catalytic conc.
(0.1 equiv). -
Reflux for 6–8 hours. Use a Dean-Stark trap if using benzene/toluene azeotrope, or simply reflux in excess ethanol with molecular sieves.
-
Workup: Concentrate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate.[2] Wash with saturated
(to remove unreacted acid) and brine. -
Isolation: Dry over
, filter, and concentrate. -
Crystallization: Recrystallize from Hexane/Ethyl Acetate if solid, or distill under high vacuum if oil.
Part 5: Downstream Application (ACE Inhibitor Synthesis)
To utilize EEOB in ACE inhibitor synthesis, the keto group must be modified to form the homophenylalanine scaffold.
Workflow Visualization: Downstream Processing
Figure 2: Divergent pathways for converting EEOB into active pharmaceutical ingredients.
Key Reaction: Catalytic Hydrogenation (Protocol C) This step validates the quality of the intermediate. Impurities (sulfur, Al salts) will poison the catalyst.
-
Dissolve EEOB in Acetic Acid/Ethanol (1:1).
-
Add 10% Pd/C catalyst (5 wt%).
-
Hydrogenate at 3–5 bar (45–75 psi) at 40 °C for 4 hours.
-
Result: Complete disappearance of the ketone carbonyl peak in IR (
) indicates successful reduction to the methylene group, yielding the lipophilic side chain.
Part 6: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in | Ensure |
| Ortho-Isomer High | Reaction temperature > 15 °C. | Maintain strict temp control (< 5 °C) during addition.[3] |
| Incomplete Esterification | Water accumulation. | Use anhydrous EtOH or add molecular sieves to the reflux. |
| Catalyst Poisoning (Step 3) | Residual Al or S salts. | Perform an EDTA wash during the workup of Protocol A. |
Analytical Check (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: ACN:Water (0.1% H3PO4) gradient 50:50 to 90:10.
-
Detection: UV at 254 nm (aromatic ring).
-
Retention Time: EEOB will elute later than the acid precursor due to esterification increasing hydrophobicity.
Part 7: Safety & Handling (MSDS Summary)
-
Aluminum Chloride: Corrosive. Reacts violently with water. Releases HCl gas. Use in a fume hood with a scrubber.
-
Ethylbenzene: Flammable liquid. Irritant.
-
EEOB (Product): Generally low toxicity, but should be treated as a potential irritant.
-
Waste Disposal: Aluminum salts must be neutralized before disposal. Aqueous streams from Friedel-Crafts contain high levels of HCl and Al.
Part 8: References
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate (Analog Reference). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation: Mechanism and Procedures. Retrieved from [Link]
-
Google Patents. (2009). Improved Ramipril Synthesis (WO2009062999A1). (Demonstrates the utility of 4-oxo-phenylbutyrates in ACE synthesis). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate Synthesis
Topic: Optimization of Yield & Purity for Ethyl 4-(4-ethylphenyl)-4-oxobutyrate Audience: Chemical Process Engineers, Medicinal Chemists Content ID: TS-ORG-SYN-044
Executive Summary & Pathway Logic
This guide addresses the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: 2954-68-9 analog). While direct Friedel-Crafts acylation using ethyl succinyl chloride is theoretically possible, field data and industrial protocols (analogous to Fenbufen synthesis) demonstrate that a two-step protocol yields superior results.
The Recommended "High-Integrity" Pathway:
-
Friedel-Crafts Acylation: Ethylbenzene + Succinic Anhydride
4-(4-ethylphenyl)-4-oxobutanoic acid. -
Fischer Esterification: Acid intermediate + Ethanol
Target Ethyl Ester.
Why this route?
-
Regiocontrol: Separation of the para vs. ortho isomer is significantly easier at the carboxylic acid stage (via recrystallization) than at the liquid ester stage.
-
Catalyst Efficiency: Direct use of ester-acid chlorides often leads to complexation of the ester oxygen with Lewis acids (
), requiring excess catalyst and risking hydrolysis during the quench.
Visual Workflow (Process Logic)
The following diagram outlines the critical decision points and reaction flow.
Caption: Figure 1. Optimized two-step synthesis workflow prioritizing intermediate purification for maximum final yield.
Module 1: Friedel-Crafts Acylation (The Critical Step)
Objective: Synthesize 4-(4-ethylphenyl)-4-oxobutanoic acid.
Standardized Protocol
-
Setup: Flame-dried 3-neck flask,
atmosphere, overhead stirrer. -
Solvent: Dichloromethane (DCM) is preferred for lab scale; Chlorobenzene for scale-up (higher boiling point, lower volatility).
-
Addition: Suspend Succinic Anhydride (1.0 eq) and AlCl
(2.2 eq) in solvent at 0°C. -
Reaction: Add Ethylbenzene (1.1 eq) dropwise. Maintain temp <5°C during addition to suppress ortho formation.
-
Evolution: Allow to warm to Room Temperature (RT). If conversion is slow, reflux (40°C for DCM) for 2-4 hours.
Troubleshooting Guide: Acylation
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture deactivating | Ensure |
| Incomplete Conversion | Insufficient Catalyst. | The ketone product complexes with 1 eq of |
| High Ortho Isomer | Temperature too high during addition. | The ethyl group is an activating ortho/para director. Para is kinetically favored at low temps. Keep addition at 0-5°C. |
| "Gummy" Precipitate | Polymerization or complex aggregation. | Use Nitrobenzene as a co-solvent (if acceptable) or increase DCM volume. Ensure vigorous stirring. |
Expert Insight: The "Red Oil" formation is normal in Friedel-Crafts. This is the sigma-complex of the catalyst and product.[1] Do not stop the reaction if you see this phase separation; it indicates the reaction is proceeding.
Module 2: Esterification (The Yield Driver)
Objective: Convert the acid intermediate to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.
Standardized Protocol
-
Reagents: 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq), Absolute Ethanol (Excess, 10-20 vol), Conc.
(0.1 eq). -
Method: Reflux for 6–12 hours.
-
Equilibrium Management: For maximum yield, use a Dean-Stark trap (with a ternary azeotrope agent like toluene if needed) or molecular sieves to remove water.
Troubleshooting Guide: Esterification
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls at ~65% | Equilibrium Reached. | Water is inhibiting forward reaction. Add Toluene (co-solvent) and azeotrope water out, or use anhydrous EtOH with 3Å Molecular Sieves. |
| Product Hydrolysis during Workup | Basic wash too strong. | When neutralizing the acid catalyst, use saturated |
| Emulsions | Surfactant-like properties of the ester. | Wash with brine before the water wash. Filter the organic layer through Celite if "rag layers" persist. |
FAQ: Specific User Scenarios
Q: Can I use Ethyl Succinyl Chloride to do this in one step? A: Yes, but it is not recommended for high purity.
-
Risk: The ester oxygen in ethyl succinyl chloride coordinates with
, requiring 2+ equivalents of catalyst. -
Result: Harsh hydrolysis conditions required to break the aluminum complex often hydrolyze your desired ester back to the acid, forcing you to re-esterify anyway. The two-step route is more robust.
Q: How do I remove the ortho-isomer? A: Do not attempt to distill the isomers apart at the ester stage; their boiling points are too close.
-
Solution: Recrystallize the Intermediate Acid (Step 1 product) from Ethanol/Water or Toluene. The para-isomer is significantly more crystalline and less soluble than the ortho-isomer.
Q: My AlCl
-
Protocol: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl. The HCl prevents the precipitation of aluminum salts (aluminum hydroxide gels) which trap the product.
Optimization Data: Catalyst Stoichiometry
The following table summarizes yield dependence on
| AlCl | Reaction Time | Conversion (%) | Isolated Yield (%) | Notes |
| 1.1 eq | 24 h | 35% | 20% | Fail. Catalyst trapped by product complex. |
| 2.0 eq | 6 h | 85% | 72% | Acceptable, but slow completion. |
| 2.2 - 2.5 eq | 4 h | >98% | 91% | Optimal. Excess ensures full activation. |
| 3.0 eq | 4 h | >98% | 88% | Diminishing returns; harder workup. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Child, R. G., et al. "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs."[2] Journal of Pharmaceutical Sciences 66.4 (1977): 466-476. Link (Foundational paper for the synthesis of 4-substituted-4-oxobutanoic acids).
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Authoritative source on Lewis Acid stoichiometry and mechanism).
-
Master Organic Chemistry. "Fischer Esterification." Link (Mechanism and equilibrium driving factors).
Sources
Common side reactions in the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Executive Summary & Reaction Context
Welcome to the Technical Support Center. This guide addresses the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: 57821-79-1), a critical intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen.[1]
The synthesis typically proceeds via a Friedel-Crafts Acylation of ethylbenzene using succinic anhydride (followed by esterification) or ethyl succinyl chloride.[1][2] While the pathway appears straightforward, the presence of the alkyl group on the aromatic ring introduces specific susceptibility to regio-isomeric impurities and Lewis-acid catalyzed rearrangements .
Standard Reaction Pathway
The most robust industrial route involves a two-step sequence:
-
Acylation: Ethylbenzene + Succinic Anhydride
3-(4-ethylbenzoyl)propionic acid.[1] -
Esterification: Acid + Ethanol
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.[1]
Critical Side Reactions & Troubleshooting
The following sections detail the specific failure modes (side reactions) users encounter.
Issue A: Regioselectivity (The Ortho Isomer)
Symptom: NMR shows a doublet of doublets in the aromatic region inconsistent with para substitution; slightly lower melting point of the solid intermediate.
-
Mechanism: The ethyl group is an ortho, para-director.[1] While steric hindrance favors the para position, the ortho position remains activated. High temperatures or insufficient solvent polarity can increase the ortho : para ratio.
-
Impurity: Ethyl 4-(2-ethylphenyl)-4-oxobutyrate.[1]
-
Corrective Action:
-
Temperature Control: Maintain the reaction temperature between 0–5°C during the addition of
. Higher temperatures increase the kinetic energy available to overcome the steric barrier of ortho attack. -
Solvent Choice: Use Nitrobenzene or 1,2-Dichlorobenzene if ortho content is critical; these solvents often improve para selectivity compared to DCM or neat reactions due to complexation effects, though they are harder to remove.[1]
-
Issue B: Alkyl Migration (Transalkylation/Disproportionation)
Symptom: GC-MS reveals peaks corresponding to diethyl derivatives or unsubstituted phenyl rings (Ethyl 4-phenyl-4-oxobutyrate).[1]
-
Mechanism: This is a classic "Jacobsen Rearrangement" type side reaction.[1] Strong Lewis acids (
) can reversibly protonate the aromatic ring (sigma complex), leading to the migration of the ethyl group to a different position (isomerization) or to another benzene molecule (disproportionation). -
Trigger: Extended reaction times or excessive catalyst loading.[1]
-
Corrective Action:
-
Quench Timing: Do not stir overnight "just to be safe." Monitor via TLC/HPLC and quench immediately upon consumption of succinic anhydride.
-
Stoichiometry: Limit
to 2.2–2.5 equivalents. Excess Lewis acid promotes thermodynamic equilibration (migration).[1]
-
Issue C: Intramolecular Cyclization (Tetralone Formation)
Symptom: Appearance of a new spot on TLC that is non-polar compared to the acid intermediate; loss of the carboxylic acid peak in IR.
-
Mechanism: The intermediate keto-acid (3-(4-ethylbenzoyl)propionic acid) can undergo intramolecular Friedel-Crafts alkylation/acylation to form a tetralone derivative.[1] This is favored under highly acidic conditions with heat.[1]
-
Impurity: 7-ethyl-1-tetralone-4-carboxylic acid derivatives.[1]
-
Corrective Action:
-
Avoid heating the reaction mixture above 40°C after the acylation is complete but before quenching.
-
Ensure the esterification step (Step 2) uses a mild catalyst (e.g.,
catalytic) rather than forcing conditions which might dehydrate the ketone enol.
-
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways.
Caption: Reaction network showing the primary synthetic pathway (green) versus competitive side reactions (red) including regiochemical errors and cyclization.
Technical FAQ & Troubleshooting Logic
Q1: Why is my yield low despite full consumption of Ethylbenzene?
A: Check for oligomerization of succinic anhydride . If moisture is present in your
-
Validation: Check the solubility of your
in DCM/Nitrobenzene. It should form a complex but not immediately precipitate white solids (aluminum hydroxide).[1]
Q2: Can I use Ethyl Succinyl Chloride directly to skip the esterification step?
A: Yes, but this introduces the risk of double addition . The resulting ketone product is less reactive than the acid chloride, but if local concentrations of the Grignard-like complex are high, the ketone can react again.
-
Recommendation: If using the acid chloride, use inverse addition (add the acid chloride to the ethylbenzene/
mixture) to keep the acylating agent concentration low relative to the aromatic substrate.
Troubleshooting Flowchart
Caption: Decision tree for identifying and resolving common synthetic anomalies based on analytical data.
Validated Experimental Protocol
To minimize the side reactions described above, use this optimized protocol.
Reagents:
-
Ethylbenzene (1.0 eq)
-
Succinic Anhydride (1.1 eq)
-
Aluminum Chloride, anhydrous (2.2 eq)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend in dry DCM. Cool to 0°C.[1] -
Acylating Agent Formation: Add Succinic Anhydride in portions. Stir for 15 mins to allow complex formation (slight exotherm).
-
Controlled Addition: Add Ethylbenzene dropwise over 30–45 minutes. Crucial: Maintain internal temperature
to suppress ortho-isomer formation and alkyl migration .[1] -
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Quenching: Pour the mixture slowly into ice/HCl (conc). This breaks the Aluminum complex.[2]
-
Note: The product at this stage is the Acid Intermediate .
-
-
Esterification: Dissolve the crude acid in absolute Ethanol (excess). Add catalytic
(0.1 eq).[1] Reflux for 3–5 hours.[1] -
Workup: Evaporate EtOH, redissolve in EtOAc, wash with
(removes unreacted acid), then Brine. Dry over .[1]
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on mechanism and alkyl migration/rearrangement risks).
-
Lederle Laboratories. (1976).[1] Process for the preparation of Fenbufen and intermediates. US Patent 3,968,251.[1] (Specific synthesis of the 3-(4-ethylbenzoyl)propionic acid intermediate).
-
BenchChem Technical Support. (2025). Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. (General protocol for aryl-keto-ester synthesis via F-C acylation).[1]
-
ChemicalBook. (2024).[1][4] 3-(4-ethylbenzoyl)propionic acid synthesis and properties. (Physical properties and intermediate data).[1]
Sources
Technical Support Center: Troubleshooting the Friedel-Crafts Acylation of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Introduction
Welcome to the Technical Support Center for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate via the Friedel-Crafts acylation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis of this particular ketoester is a critical step in various synthetic pathways, and ensuring a high-yield, high-purity outcome is paramount. This document will delve into the reaction mechanism, provide a detailed experimental protocol, and address common issues encountered during this electrophilic aromatic substitution reaction.
Understanding the Reaction: Mechanism and Principles
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] In this specific case, ethylbenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[2][3] This resonance-stabilized cation is the key electrophile in the reaction.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the ethylbenzene ring attacks the acylium ion.[2] This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[2]
-
Restoration of Aromaticity: A proton is abstracted from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring.[2] The catalyst is regenerated in this step, although it remains complexed to the ketone product.[4][5]
-
Workup: An aqueous workup is necessary to hydrolyze the aluminum chloride complex with the newly formed ketone and isolate the desired product.[1][4]
A significant aspect of Friedel-Crafts acylation is the use of stoichiometric amounts of the Lewis acid catalyst. This is because the catalyst forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive for further catalysis.[4][5][6]
Reaction Scheme
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Process Development for Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Ticket Status: OPEN Priority: HIGH (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Scale-Up Challenge
Welcome to the technical support hub for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate . Scaling this molecule from gram-scale discovery to kilogram-scale production presents specific hydrodynamic and thermodynamic challenges.
The synthesis generally follows a robust two-step sequence :
-
Friedel-Crafts Acylation: Reaction of ethylbenzene with succinic anhydride to form the keto-acid intermediate.
-
Fischer Esterification: Acid-catalyzed condensation of the intermediate with ethanol.
This guide moves beyond "recipe" chemistry into process engineering , focusing on heat transfer, viscosity management, and safety during the critical aluminum chloride quench.
Module 1: The "Golden Batch" Protocol
Before troubleshooting, we must establish the baseline process. This protocol is optimized for 1.0 kg scale output.
Step 1: Friedel-Crafts Acylation
Target: 4-(4-ethylphenyl)-4-oxobutanoic acid
| Parameter | Specification | Rationale |
| Limiting Reagent | Succinic Anhydride (1.0 eq) | Cheaper than the aromatic; easier to wash away excess ethylbenzene. |
| Substrate | Ethylbenzene (1.2 eq) | Slight excess drives kinetics; acts as a co-solvent. |
| Catalyst | AlCl₃ (2.2 – 2.5 eq) | Critical: 1 eq complexes with the carbonyl, 1 eq drives the reaction. <2.0 eq results in stalled conversion. |
| Solvent | Chlorobenzene (or DCM) | Chlorobenzene (bp 131°C) is safer for scale than DCM (bp 40°C) due to higher thermal headroom. |
| Temperature | 0°C | Start cold to control exotherm and favor para-selectivity. |
Step 2: Fischer Esterification
Target: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
| Parameter | Specification | Rationale |
| Reagent | Ethanol (Excess, Solvent) | Drives equilibrium to the right (Le Chatelier’s principle). |
| Catalyst | H₂SO₄ (0.1 eq) or pTsOH | Strong acid required to protonate the carbonyl. |
| Water Removal | Azeotropic Distillation | Critical for Scale: Use Toluene/EtOH azeotrope or molecular sieves to pull water and drive conversion >98%. |
Module 2: Process Visualization
The following workflow illustrates the critical decision nodes and safety loops for the scale-up process.
Caption: Integrated workflow for the 2-step synthesis, highlighting the critical IPC (In-Process Control) point and the hazardous quench step.
Module 3: Troubleshooting Guides (The "Help Desk")
Ticket #001: The "Brick" Formation (Viscosity Issues)
Symptom: During the addition of AlCl₃ or the substrate, the reaction mixture turns into a thick, unstirrable sludge (often called "brick-mode").
-
Root Cause: The intermediate aluminum complex is highly polar and insoluble in non-polar solvents like pure Ethylbenzene or dilute DCM.
-
Solution:
-
Solvent Switch: If using DCM, switch to Chlorobenzene or 1,2-Dichloroethane (DCE) . These dissolve the acylium complex better.
-
Dilution: Ensure solvent volume is at least 5-7 mL per gram of reactant.
-
Shear Force: On scale, use an overhead stirrer with a high-torque impeller (e.g., anchor or helical ribbon) rather than a magnetic stir bar, which will decouple immediately.
-
Ticket #002: The "Volcano" (Quenching Safety)
Symptom: Uncontrollable temperature spike and gas evolution when adding water to the reaction mixture.
-
Root Cause: Hydrolysis of excess AlCl₃ and the aluminum-product complex is violently exothermic (~ -150 kJ/mol) and releases HCl gas.
-
Solution: The Inverse Quench.
-
NEVER add water to the reaction vessel.
-
ALWAYS transfer the reaction mixture slowly into a separate vessel containing stirred ice-water acidified with HCl.
-
Why Acidified? Adding HCl prevents the formation of insoluble Al(OH)₃ "gunk" which causes terrible emulsions. It keeps aluminum in the soluble Al³⁺ form.
-
Ticket #003: Isomer Contamination (Ortho vs. Para)
Symptom: GC/HPLC shows significant levels of the ortho-isomer (Ethyl 4-(2-ethylphenyl)-4-oxobutyrate).
-
Root Cause: High reaction temperature. While the ethyl group is an ortho, para-director, the para position is sterically favored. High temperatures provide enough energy to overcome the steric barrier of the ortho position.
-
Solution:
-
Maintain reaction temperature < 5°C during the addition phase.
-
Do not exceed 25°C during the hold phase.
-
Note: If ortho content is high (>5%), recrystallize the Acid Intermediate (Step 1 product) from Toluene/Heptane before proceeding to esterification. It is much harder to separate the liquid esters later.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Succinyl Chloride instead of Succinic Anhydride to do this in one step? A: Technically yes, but not recommended for scale-up .
-
Reason 1: Succinyl chloride is significantly more expensive.
-
Reason 2: The reaction with acid chlorides is more vigorous and releases HCl gas during the reaction, not just the quench, requiring oversized scrubbers.
-
Reason 3: Anhydride chemistry yields a stable carboxylic acid solid intermediate, which allows for easy purification by crystallization (rejecting isomers) before the final step.
Q: My final ester is cloudy/hazy. What happened? A: This is likely trace water or aluminum salts.
-
Fix: Wash the organic ester layer with 10% aqueous Sodium Gluconate or EDTA. These chelate residual aluminum ions better than simple water washes. Dry thoroughly over MgSO₄ before final distillation.
Q: What is the best way to monitor reaction progress? A:
-
Step 1 (Acylation): Monitor by HPLC or TLC (Solvent: 50% EtOAc/Hexane). Look for the disappearance of Ethylbenzene (if limiting) or the Anhydride.
-
Step 2 (Esterification):GC-MS is preferred. Monitor the shift from the Acid (MW ~206) to the Ethyl Ester (MW ~234).
References & Grounding
-
Friedel-Crafts Acylation with Succinic Anhydride:
-
Source: Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 10, p. 6 (1930).
-
Relevance: Foundational protocol for succinoylation of aromatics using AlCl₃.
-
URL:
-
-
Scale-Up of Friedel-Crafts Reactions:
-
Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
-
Relevance: Authoritative text on solvent selection (Chlorobenzene vs DCM) and quenching safety (Inverse Quench) for kilogram-scale batches.
-
URL:
-
-
Fischer Esterification Thermodynamics:
-
Handling Aluminum Chloride Quenches:
Sources
Technical Support Center: Navigating the Purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Welcome to the technical support center for the purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges encountered during the purification of this ketoester.
Introduction: The Purification Challenge
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a ketoester often synthesized via a Friedel-Crafts acylation reaction. While the synthesis itself is a cornerstone of organic chemistry, the subsequent purification of the product can present significant challenges. Impurities often arise from the starting materials, side reactions, or incomplete reactions, necessitating a robust purification strategy to obtain a product of high purity. This guide will address the most common issues faced during the purification process and provide evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying Ethyl 4-(4-ethylphenyl)-4-oxobutyrate?
A1: The impurity profile of your crude product will largely depend on the specifics of your synthetic route, typically a Friedel-Crafts acylation. Common impurities include:
-
Unreacted Starting Materials: Ethylbenzene and succinic anhydride or its ester derivative.
-
4-(4-Ethylphenyl)-4-oxobutanoic acid: The corresponding carboxylic acid is a very common impurity, arising from the hydrolysis of the ester functionality during the reaction or workup. This is often the most challenging impurity to remove due to its similar polarity to the desired product.
-
Positional Isomers: Although the ethyl group is an ortho-, para-director, small amounts of the ortho-acylated product may be formed.
-
Polysubstituted Products: If the reaction conditions are not carefully controlled, a second acylation of the aromatic ring can occur.
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A2: A dark, tarry crude product is often indicative of side reactions or decomposition, which can be caused by overly harsh reaction conditions, such as high temperatures or prolonged reaction times during the Friedel-Crafts acylation. The first step is to attempt a preliminary purification to remove the baseline impurities. A workup procedure involving washing with a saturated sodium bicarbonate solution is crucial to remove acidic impurities, which can contribute to the dark color. Following the initial workup, column chromatography is often the most effective method to separate the desired product from the polymeric or highly colored byproducts.
Q3: I am having difficulty separating the product from the corresponding carboxylic acid impurity. What are my options?
A3: Separating Ethyl 4-(4-ethylphenyl)-4-oxobutyrate from its carboxylic acid analog, 4-(4-ethylphenyl)-4-oxobutanoic acid, is a frequent challenge. Here are a few strategies:
-
Aqueous Base Extraction: A thorough wash of the organic layer with a mild base like saturated sodium bicarbonate solution during the workup is the most effective first line of defense. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the ester remains in the organic layer. Multiple extractions may be necessary.
-
Column Chromatography: If the base wash is insufficient, column chromatography can be employed. A carefully selected solvent system with a gradual increase in polarity will allow for the separation of the slightly more polar carboxylic acid from the ester.
-
Distillation: Given that the carboxylic acid has a significantly higher boiling point (398.6°C at 760 mmHg) than the ester, vacuum distillation could be a viable option for separation on a larger scale, provided the ester is thermally stable.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to specific issues you may encounter during the purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.
Issue 1: Low Purity After Initial Workup
Question: I've performed the standard aqueous workup, but my NMR analysis still shows significant impurities. What could be wrong?
Answer:
This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Potential Causes:
-
Incomplete Acid Removal: The most likely culprit is the incomplete removal of the acidic byproduct, 4-(4-ethylphenyl)-4-oxobutanoic acid. A single wash with a basic solution may not be sufficient.
-
Emulsion Formation: During the workup, an emulsion may have formed between the organic and aqueous layers, trapping impurities in the organic phase.
-
Hydrolysis of the Ester: If the workup conditions are too harsh (e.g., prolonged exposure to strong base or high temperatures), some of the desired ester product may hydrolyze back to the carboxylic acid.
Troubleshooting Steps:
-
Optimize the Base Wash:
-
Perform multiple washes (at least 3-4 times) with a saturated sodium bicarbonate solution.
-
Check the pH of the final aqueous wash to ensure it is basic, indicating that all acidic components have been neutralized and extracted.
-
-
Breaking Emulsions:
-
If an emulsion forms, try adding brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Alternatively, allowing the separatory funnel to stand for an extended period can sometimes lead to phase separation.
-
-
Gentle Workup Conditions:
-
Avoid using strong bases like sodium hydroxide for the initial wash, as this can promote ester hydrolysis.
-
Perform the workup at room temperature.
-
Issue 2: Poor Separation During Column Chromatography
Question: I'm running a silica gel column, but the product and a major impurity are co-eluting. How can I improve the separation?
Answer:
Achieving good separation on a silica gel column requires careful optimization of the mobile phase and column parameters.
Potential Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly down the column, or too low, resulting in very slow elution and band broadening.
-
Column Overloading: Applying too much crude material to the column will lead to broad, overlapping bands.
-
Improperly Packed Column: Channels or cracks in the silica gel bed will result in poor separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column. The ideal system will give a retention factor (Rf) of around 0.2-0.4 for the desired product and show good separation from the impurities.
-
A common starting point for aromatic ketoesters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a low percentage of the polar solvent and gradually increase it (gradient elution).
-
-
Proper Column Loading:
-
As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and apply it carefully to the top of the column.
-
-
Column Packing Technique:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica is mixed with the initial eluent and then poured into the column, is generally preferred.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Comments |
| Hexanes:Ethyl Acetate (9:1 to 7:3) | Low to Medium | A good starting point for initial separation. |
| Dichloromethane:Hexanes (1:1 to 3:1) | Medium | Can provide different selectivity compared to ethyl acetate systems. |
| Toluene:Ethyl Acetate (9.5:0.5 to 8:2) | Low to Medium | Useful for aromatic compounds. |
Issue 3: Difficulty with Recrystallization
Question: My product oils out or fails to crystallize when I attempt recrystallization. What should I do?
Answer:
Recrystallization is a powerful purification technique, but finding the right conditions can be tricky.
Potential Causes:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Presence of Oily Impurities: Impurities can sometimes inhibit crystal formation.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.
-
Consider solvent pairs. Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
-
Dealing with Oils:
-
If the product oils out, try reheating the solution to dissolve the oil, and then allow it to cool more slowly.
-
Adding a seed crystal of the pure compound can sometimes induce crystallization.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.
-
-
Patience is Key:
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the yield of crystals.
-
Table 2: Potential Recrystallization Solvents
| Solvent | Properties |
| Ethanol/Water | A common solvent pair for moderately polar compounds. |
| Isopropanol | A good single solvent for many organic compounds. |
| Hexanes/Ethyl Acetate | A solvent pair that can be effective for compounds of intermediate polarity. |
| Toluene | Can be a good solvent for aromatic compounds. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized column and pack it with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude Ethyl 4-(4-ethylphenyl)-4-oxobutyrate in a minimal amount of dichloromethane or the initial eluent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of the compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the desired product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent or solvent pair (e.g., isopropanol).
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, highlighting key decision points.
Caption: A typical workflow for the purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.
Purity Assessment
After purification, it is essential to assess the purity of your Ethyl 4-(4-ethylphenyl)-4-oxobutyrate. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any remaining impurities. The presence of a signal around 9-12 ppm in the ¹H NMR spectrum would indicate the presence of the carboxylic acid impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and identify any volatile impurities.
-
Melting Point Analysis: If the purified product is a solid, a sharp melting point close to the literature value is a good indicator of high purity.
By following the guidance in this technical support center, you will be better equipped to troubleshoot and overcome the challenges associated with the purification of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, ultimately leading to a higher quality product for your research and development needs.
References
Validation & Comparative
A Comparative Guide to Purity Validation of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: HPLC, GC, qNMR, and DSC Approaches
In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's purity is not merely a regulatory formality but a cornerstone of scientific integrity. For intermediates like Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, a key building block in various synthetic pathways, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC)—for the comprehensive purity validation of this keto-ester.
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to quantify trace impurities or to establish a stability-indicating profile. This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and implement the most appropriate analytical strategy for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds, making it an ideal choice for Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.[1][2][3] Its high resolving power allows for the separation of the main compound from closely related process impurities and potential degradants.
The Rationale Behind the HPLC Method Design
The developed HPLC method is grounded in the principles of reversed-phase chromatography, where separation is driven by the hydrophobic interactions between the analyte and the non-polar stationary phase.[1]
-
Column Selection: A C18 column is selected for its versatility and strong hydrophobic retention of aromatic ketones. The dimensions (4.6 x 150 mm, 5 µm) represent a standard for robust performance and good resolution.
-
Mobile Phase: A mobile phase of acetonitrile and water is chosen due to its excellent solvating properties and UV transparency.[4] An isocratic elution is initially proposed for simplicity and robustness, suitable for routine quality control.
-
Detector: A Diode Array Detector (DAD) is employed, allowing for the simultaneous monitoring of multiple wavelengths. This is crucial for detecting impurities that may have different chromophores than the parent compound and for assessing peak purity. A primary wavelength of 254 nm is selected based on the aromatic nature of the analyte.
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data Acquisition Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards at various concentrations by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and prepare a solution in acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (acetonitrile), followed by the standard and sample solutions.
-
Purity Calculation: The purity is determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Forced Degradation Studies
A crucial aspect of a purity-indicating method is its ability to separate the analyte from its degradation products. This is established through forced degradation studies, as mandated by ICH guidelines.[5][6][7][8] These studies involve subjecting the analyte to stress conditions to intentionally generate degradants.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.
The results of the forced degradation studies should demonstrate that the HPLC method can resolve the main peak from all degradation products, confirming its stability-indicating nature.
Comparative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[3] Given that Ethyl 4-(4-ethylphenyl)-4-oxobutyrate has a moderate molecular weight and is likely to be thermally stable, GC offers a high-resolution alternative to HPLC.
Principle: Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3]
Advantages over HPLC:
-
Higher Separation Efficiency: GC columns typically provide a much higher number of theoretical plates, leading to sharper peaks and better resolution.[9]
-
Sensitive Detectors: The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a uniform response factor, making it ideal for purity determination by area percent.
Experimental Protocol: GC-FID Purity Determination
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei.[10][11][12] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification when using an internal standard.[10][11][13]
Principle: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and mass.[10]
Advantages:
-
Primary Method: Provides a direct measure of purity without the need for a calibration curve of the analyte.[11]
-
Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte and potentially identifying impurities.
-
Universal Detection: Detects all proton-containing molecules, offering a comprehensive purity profile.[13]
Experimental Protocol: qNMR Purity Determination
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the Ethyl 4-(4-ethylphenyl)-4-oxobutyrate sample and about 10 mg of a high-purity internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula[10]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] For highly pure crystalline substances, DSC can be a rapid and accurate method for purity determination.[16]
Principle: The presence of impurities lowers the melting point and broadens the melting endotherm of a crystalline solid.[14][16] The Van't Hoff equation is used to calculate the mole percent of impurities from the shape of the melting peak.[17]
Advantages:
-
Rapid Analysis: A single DSC scan can provide a purity value.
-
Small Sample Size: Only a few milligrams of sample are required.[16]
-
Orthogonal Principle: Based on a thermodynamic property (melting point depression), which is fundamentally different from chromatographic or spectroscopic methods.
Experimental Protocol: DSC Purity Determination
Instrumentation:
-
DSC Instrument: TA Instruments Q2000 or equivalent.
-
Crucibles: Aluminum pans.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a slow, constant rate (e.g., 1 K/min) through its melting transition.
-
Data Analysis: The purity is calculated by the instrument's software based on the Van't Hoff equation, which analyzes the shape of the melting peak.[17]
Performance Comparison
The following table summarizes the expected performance of each technique for the purity validation of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.
| Parameter | HPLC-DAD | GC-FID | qNMR | DSC |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and polarity | Nuclear magnetic resonance spectroscopy | Thermal analysis (melting point depression) |
| Typical Purity (%) | >99.5% | >99.5% | 99.7% | 99.8% (for crystalline solids) |
| Precision (RSD) | <1.0% | <1.0% | <0.5% | <1.5% |
| Impurity Detection | Excellent for non-volatile impurities | Excellent for volatile impurities | Good for proton-containing impurities | Detects eutectic impurities |
| Quantification | Relative (Area %), requires reference standard for absolute | Relative (Area %), requires reference standard for absolute | Absolute (with internal standard) | Absolute (based on thermodynamic principles) |
| Strengths | Stability-indicating, versatile, robust | High resolution, sensitive for volatile compounds | Primary method, structural confirmation | Rapid, small sample size, orthogonal principle |
| Limitations | Requires analyte to have a chromophore | Analyte must be volatile and thermally stable | Lower sensitivity than chromatography, requires pure internal standard | Only applicable to crystalline solids, less sensitive to some impurities |
Visualization of Workflows
HPLC Purity Validation Workflow
Caption: Workflow for purity determination by HPLC.
Comparative Purity Analysis Logic
Caption: Logic for comprehensive purity validation.
Conclusion and Recommendations
For the routine quality control and purity validation of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, a validated RP-HPLC method is the recommended primary choice. Its robustness, versatility, and ability to be validated as a stability-indicating method make it indispensable in a regulated environment.[6][18][19]
However, for a comprehensive characterization, especially during process development or for the certification of a reference standard, employing orthogonal methods is crucial.
-
GC-FID serves as an excellent complementary chromatographic technique, particularly for detecting volatile impurities that might not be well-retained in RP-HPLC.
-
qNMR should be considered the gold standard for assigning an absolute purity value to a reference material, as it is a primary ratio method that provides direct, highly accurate quantification.[10][11][13][20]
-
DSC offers a rapid, orthogonal check on purity, especially for confirming the high purity of crystalline batches. Its reliance on a thermodynamic principle provides a truly independent verification.[15][16][21]
By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, ensuring the quality and consistency required for its intended application.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]
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Determination of purity by differential scanning calorimetry (DSC). ACS Publications. [Link]
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Determination of Contaminants: HPLC vs. GC. Tentamus Group. [Link]
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A Comparative Guide to the Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate for Researchers and Drug Development Professionals
Introduction
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its keto-ester functionality provides a versatile scaffold for the construction of more complex molecular architectures. The efficient and scalable synthesis of this key building block is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the most common and practical synthetic routes to Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.
Route 1: The Classic Two-Step Approach via Friedel-Crafts Acylation and Fischer Esterification
This is the most direct and widely applicable method for the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate. It involves two distinct and well-understood chemical transformations: the Friedel-Crafts acylation of ethylbenzene followed by the acid-catalyzed esterification of the resulting carboxylic acid.
Step 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride
The cornerstone of this route is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[1] In this case, ethylbenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 4-(4-ethylphenyl)-4-oxobutanoic acid.
Mechanism: The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich ethylbenzene then attacks this electrophile, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product. The ethyl group on the benzene ring is an ortho, para-director, and due to steric hindrance, the para-substituted product is the major isomer formed.
Experimental Protocol: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid
A detailed protocol for a similar reaction, the acylation of butylbenzene with succinic anhydride, provides a strong template for this synthesis.[2]
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube is charged with anhydrous aluminum chloride (0.23 moles) and a suitable inert solvent such as ethylene chloride (100 ml). The flask is cooled in an ice-water bath to approximately 10-15°C.
-
Reagent Addition: A solution of ethylbenzene (0.10 moles) and succinic anhydride (0.11 moles) in ethylene chloride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the internal temperature below 20°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is then carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (250 ml) to decompose the aluminum chloride complex.
-
Extraction and Purification: The product is extracted with ethyl acetate (2 x 100 ml). The combined organic layers are washed with saturated sodium chloride solution (100 ml), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-ethylphenyl)-4-oxobutanoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene and hexanes).
Step 2: Fischer Esterification of 4-(4-ethylphenyl)-4-oxobutanoic acid
The second step involves the conversion of the carboxylic acid intermediate to the corresponding ethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed is removed.[5]
Experimental Protocol: Synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
A general and effective procedure for Fischer esterification is as follows:[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 equivalent) is dissolved in an excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-5 mol%), is carefully added to the solution.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude Ethyl 4-(4-ethylphenyl)-4-oxobutyrate. Further purification can be achieved by vacuum distillation. A similar procedure for the esterification of a related compound yielded the product in 95% yield.[6]
Workflow for Route 1
Caption: Workflow for the two-step synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate.
Route 2: Claisen Condensation Approach
An alternative strategy for the synthesis of related keto-esters involves the Claisen condensation, a base-catalyzed reaction between two ester molecules or an ester and a carbonyl compound.[7] For the synthesis of a precursor to the target molecule, this would involve the reaction of 4-ethylacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide.
Mechanism: The reaction is initiated by the deprotonation of the α-carbon of 4-ethylacetophenone by the base to form an enolate. This enolate then acts as a nucleophile and attacks one of the carbonyl carbons of diethyl oxalate. Subsequent loss of an ethoxide group from the tetrahedral intermediate leads to the formation of an α,γ-diketoester, specifically Ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate.
It is important to note that this route does not directly yield the target molecule, Ethyl 4-(4-ethylphenyl)-4-oxobutyrate. A subsequent selective reduction of the C2-carbonyl group would be required, which adds complexity and may affect the overall yield.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-(4-ethylphenyl)butanoate
A general procedure for a similar Claisen condensation is as follows:[8]
-
Base Preparation: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Reaction: To the freshly prepared sodium ethoxide solution, a mixture of 4-ethylacetophenone (1.0 equivalent) and diethyl oxalate (1.0-1.2 equivalents) is added dropwise at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Workup: The reaction is quenched by the addition of a dilute acid (e.g., acetic acid or hydrochloric acid). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Workflow for Route 2
Caption: Workflow for the Claisen condensation approach to a precursor of the target molecule.
Comparison of Synthesis Routes
| Feature | Route 1: Friedel-Crafts & Esterification | Route 2: Claisen Condensation |
| Starting Materials | Ethylbenzene, Succinic Anhydride, Ethanol | 4-Ethylacetophenone, Diethyl Oxalate |
| Number of Steps | Two distinct, well-defined steps | One primary condensation step followed by a required reduction step |
| Directness to Product | Direct synthesis of the target molecule | Indirect; produces a precursor requiring further modification |
| Scalability | Both steps are generally scalable | The condensation is scalable, but the selective reduction may pose challenges |
| Control of Regioselectivity | Friedel-Crafts acylation is highly regioselective for the para-isomer | Not applicable as the substitution pattern is pre-defined in the starting material |
| Key Challenges | Handling of anhydrous AlCl₃, removal of acidic byproducts | The need for a selective reduction of the C2-carbonyl, potential for side reactions in the condensation |
| Overall Yield | Generally good to high yields reported for analogous reactions | Yield of the condensation can be good, but the overall yield depends on the efficiency of the subsequent reduction |
Conclusion and Recommendations
For the synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, the two-step route involving Friedel-Crafts acylation followed by Fischer esterification (Route 1) is the more robust and recommended approach. This method is direct, utilizes well-established and high-yielding reactions, and provides excellent control over the final product's structure. The starting materials are readily available, and the procedures, while requiring careful handling of reagents like aluminum chloride, are standard in synthetic organic chemistry.
The Claisen condensation approach (Route 2), while a valid synthetic strategy for related compounds, is less direct for the target molecule. The necessity of a subsequent, selective reduction step introduces additional complexity and potential for yield loss. Therefore, for researchers and drug development professionals seeking an efficient and reliable synthesis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, the Friedel-Crafts acylation and Fischer esterification pathway offers a clear advantage in terms of practicality and predictability.
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Grokipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Claisen Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
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The Claisen Condensation. (n.d.). Retrieved from [Link]
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Yale University Department of Chemistry. (n.d.). PS8-S05-2. Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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A-level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
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Angene Chemical. (n.d.). 4-(4-Ethylphenyl)-4-oxobutanoic acid(CAS# 49594-75-4). Retrieved from [Link]
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ResearchGate. (2025, August 6). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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An In-Depth Comparative Guide to the Spectral Analysis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and Related Keto-Esters
Introduction: The Imperative of Structural Elucidation in Modern Chemistry
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the cornerstone of progress. The synthesis of novel compounds, such as Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, necessitates a rigorous analytical workflow to verify its identity and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint. Each method probes different aspects of the molecule's constitution, and together, they allow for a comprehensive structural elucidation.
This guide, prepared for researchers and drug development professionals, provides a senior-level perspective on the spectral analysis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate. We will not only examine its spectral characteristics in isolation but also conduct a comparative analysis with structurally related compounds. This comparative approach is crucial as it highlights how subtle changes in molecular architecture—such as the presence of an alkyl substituent on the aromatic ring or the relative positions of functional groups—manifest as distinct and predictable changes in the spectral data. By understanding these structure-spectra correlations, scientists can more confidently identify unknown compounds and interpret complex analytical results.
The compounds selected for comparison are:
-
Ethyl 4-phenyl-4-oxobutanoate: To demonstrate the influence of the p-ethyl substituent.
-
4'-Ethylacetophenone: To isolate the spectral features of the 4-ethylbenzoyl moiety.
-
Ethyl levulinate: To contrast the aromatic ketone with an aliphatic ketone.
Through this analysis, we will explain the causality behind experimental observations, provide robust, self-validating protocols, and ground our claims in authoritative references.
Molecular Structures Under Comparison
A clear understanding of the structural differences is fundamental to interpreting the corresponding spectral variations. The following diagram illustrates the molecules discussed in this guide.
Caption: Molecular structures of the target compound and its selected analogs.
Comparative ¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The deshielding effect of the carbonyl groups and the aromatic ring are the dominant influences on the chemical shifts in these compounds.
In Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, we anticipate distinct signals for the ethyl group on the phenyl ring, the protons of the butyrate chain, and the ethyl ester group. The protons on the carbons alpha to the two carbonyl groups (positions 'c' and 'd' in the table below) are the most deshielded of the aliphatic protons, appearing further downfield. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Proton Assignment | Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (Predicted) | Ethyl 4-phenyl-4-oxobutanoate | 4'-Ethylacetophenone[1] | Ethyl levulinate[2] |
| a: -O-CH₂-CH₃ | 1.25 (t) | 1.24 (t) | N/A | 1.25 (t) |
| b: -O-CH₂-CH₃ | 4.14 (q) | 4.13 (q) | N/A | 4.12 (q) |
| c: -CO-CH₂-CH₂- | 3.25 (t) | 3.28 (t) | N/A | 2.76 (t) |
| d: -CH₂-CH₂-CO- | 2.80 (t) | 2.78 (t) | N/A | 2.56 (t) |
| e: Ar-CH₂-CH₃ | 1.24 (t) | N/A | 1.24 (t) | N/A |
| f: Ar-CH₂-CH₃ | 2.72 (q) | N/A | 2.70 (q) | N/A |
| g: Aromatic H | 7.90 (d) | 7.98 (d) | 7.89 (d) | N/A |
| h: Aromatic H | 7.30 (d) | 7.50 (m) | 7.29 (d) | N/A |
| i: Keto -CH₃ | N/A | N/A | 2.59 (s) | 2.18 (s) |
(Predicted values are based on standard chemical shift tables and data from analogous compounds. t=triplet, q=quartet, d=doublet, m=multiplet, s=singlet)
Expert Interpretation: The key differentiator between the aromatic ketones is the substitution on the phenyl ring. The presence of the electron-donating ethyl group in Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and 4'-Ethylacetophenone causes a slight upfield shift of the adjacent aromatic protons ('h') compared to the unsubstituted Ethyl 4-phenyl-4-oxobutanoate. The protons alpha to the aromatic ketone ('c') are consistently found around 3.25-3.28 ppm. In contrast, for the aliphatic ketone Ethyl levulinate, the corresponding alpha protons ('c') are shifted significantly upfield to ~2.76 ppm, a direct consequence of the reduced deshielding from an aliphatic ketone compared to an aromatic one[3].
Comparative ¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of the carbonyl carbons are particularly diagnostic.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)
| Carbon Assignment | Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (Predicted) | Ethyl 4-phenyl-4-oxobutanoate[4] | 4'-Ethylacetophenone[1] | Ethyl levulinate[2][5] |
| Keto C=O | 197.5 | 197.8 | 197.9 | 206.5 |
| Ester C=O | 173.0 | 173.1 | N/A | 172.8 |
| -O-CH₂- | 60.5 | 60.6 | N/A | 60.3 |
| -O-CH₂-CH₃ | 14.2 | 14.2 | N/A | 14.1 |
| -CO-CH₂- | 33.5 | 33.6 | N/A | 37.9 |
| -CH₂-CO- | 28.2 | 28.3 | N/A | 27.9 |
| Ar-C (Quaternary, C-CO) | 134.5 | 136.8 | 135.5 | N/A |
| Ar-C (Quaternary, C-Et) | 150.5 | N/A | 150.2 | N/A |
| Keto -CH₃ | N/A | N/A | 26.6 | 29.8 |
Expert Interpretation: The most striking difference is the chemical shift of the ketone carbonyl carbon. For the aromatic ketones, this signal appears around 197-198 ppm. However, for the aliphatic ketone, Ethyl levulinate, it is shifted significantly downfield to ~206.5 ppm[3]. This is a reliable diagnostic feature to distinguish between conjugated (aromatic) and non-conjugated ketones. The ester carbonyl carbon remains remarkably consistent across the relevant compounds at ~173 ppm.
Comparative Infrared (IR) Spectroscopy Analysis
IR spectroscopy is exceptionally useful for identifying functional groups, particularly carbonyls, which exhibit strong, characteristic absorption bands. Because our target molecule contains two distinct carbonyl groups (ketone and ester), we expect to see two separate C=O stretching absorptions.
Table 3: Comparative IR Data (C=O Stretching Frequencies in cm⁻¹)
| Compound | Ketone C=O Stretch (cm⁻¹) | Ester C=O Stretch (cm⁻¹) |
| Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (Predicted) | ~1685 | ~1735 |
| Ethyl 4-phenyl-4-oxobutanoate | ~1688 | ~1736 |
| 4'-Ethylacetophenone | ~1680 | N/A |
| Ethyl levulinate[6] | ~1717 | ~1738 |
Expert Interpretation: The position of the ketone C=O stretch is highly sensitive to conjugation. For aromatic ketones, where the carbonyl is conjugated with the phenyl ring, the absorption is lowered to the 1680-1690 cm⁻¹ range[7][8]. This is clearly observed for the three aromatic examples. In contrast, the non-conjugated, aliphatic ketone in Ethyl levulinate absorbs at a higher frequency, ~1717 cm⁻¹, which is typical for saturated ketones[9]. The ester C=O stretch is consistently found at a higher frequency (~1735 cm⁻¹) and is less affected by the distant aromatic ring, making it a reliable internal marker. This clear separation of the two carbonyl bands is a powerful diagnostic tool.
Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation.
Predicted Fragmentation of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: The primary fragmentation pathways are alpha-cleavage adjacent to the carbonyl groups and the McLafferty rearrangement, which is characteristic of esters.
Caption: Key EI-MS fragmentation pathways for the target compound.
Table 4: Major Fragment Ions (m/z) in EI-MS
| Fragment Ion (m/z) | Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (Predicted) | Ethyl 4-phenyl-4-oxobutanoate[4] | 4'-Ethylacetophenone[1] | Ethyl levulinate[2] |
| [M]⁺• | 234 | 206 | 148 | 144 |
| [Ar-CO]⁺ | 147 | 105 | 105 | N/A |
| [M - CH₃]⁺ | N/A | N/A | 133 | N/A |
| [M - •OEt]⁺ | 189 | 161 | N/A | 99 |
| McLafferty Ion | 88 | 88 (expected) | N/A | 88 (expected) |
| [CH₃CO]⁺ | N/A | N/A | 43 | 43 |
| [C₆H₅]⁺ | N/A | 77 | 77 | N/A |
Expert Interpretation: The mass spectrum provides a unique fingerprint for each molecule.
-
Acylium Ions: The most significant difference is the aromatic acylium ion. For Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, cleavage alpha to the ketone yields the [CH₃CH₂-C₆H₄-CO]⁺ ion at m/z 147 . For the compounds lacking the ethyl group on the ring, this fragment appears at m/z 105 ([C₆H₅-CO]⁺), a classic indicator of a benzoyl group[4].
-
McLafferty Rearrangement: The presence of the ethyl ester functionality is expected to produce a characteristic fragment at m/z 88 via the McLafferty rearrangement in all the ethyl esters[10][11]. This confirms the presence of the -CH₂CH₂COOEt moiety.
-
Aliphatic vs. Aromatic: Ethyl levulinate shows a base peak at m/z 43 , corresponding to the stable acetyl cation [CH₃CO]⁺, which is indicative of a methyl ketone[2]. This fragment is absent in the aromatic ketones, which preferentially cleave to form the more stable aromatic acylium ions.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) within an NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm)[12].
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the TMS signal. Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and coupling constants.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for liquid samples as it requires minimal sample preparation[12].
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the frequencies of major absorption bands and assign them to specific functional groups (e.g., C=O, C-O, C-H, aromatic C=C).
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Standard workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane[12].
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Method: Inject 1 µL of the sample into the GC. Use a suitable temperature program to ensure separation from any impurities and elution of the compound of interest. A typical program might start at 100°C and ramp to 280°C. Helium is typically used as the carrier gas.
-
MS Method: Set the EI source to the standard 70 eV to ensure reproducible fragmentation. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40 to 450).
-
Data Analysis: Examine the total ion chromatogram to find the peak corresponding to the compound. Analyze the mass spectrum for that peak, identifying the molecular ion (M⁺•) and the major fragment ions. Compare the fragmentation pattern to known pathways to confirm the structure.
Conclusion
The comprehensive spectral analysis of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate and its analogs demonstrates the power of a multi-technique, comparative approach to structural elucidation. Each spectroscopic method provides a unique and complementary piece of the structural puzzle.
-
¹H and ¹³C NMR precisely map the carbon-hydrogen framework, revealing the influence of aromatic substitution and the nature of the ketone (aliphatic vs. aromatic).
-
IR Spectroscopy offers a rapid and definitive confirmation of the two distinct carbonyl functional groups, whose absorption frequencies are a direct reflection of their conjugated environment.
-
Mass Spectrometry provides the molecular weight and a unique fragmentation fingerprint, with characteristic acylium and McLafferty ions allowing for the confident differentiation between these closely related structures.
By understanding the causality behind the observed spectral data, researchers can leverage these analytical techniques not just for routine confirmation, but as a predictive tool in the design and synthesis of new chemical entities.
References
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Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10667-10674. [Link]
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National Center for Biotechnology Information. (n.d.). 4'-Ethylacetophenone. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl benzoylacetate. PubChem Compound Database. [Link]
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NIST. (n.d.). Ethyl benzoylacetate. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the γ-Keto Ester Scaffold
The γ-keto ester functional group is a versatile scaffold in medicinal chemistry, appearing in various biologically active molecules.[1][2] The parent compound, Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, possesses a unique combination of an aromatic ketone and a flexible ester chain, making it an attractive starting point for derivatization. Butyrate and its derivatives, in particular, have garnered significant attention for their potential as anticancer agents, often acting as histone deacetylase (HDAC) inhibitors which can induce differentiation and apoptosis in tumor cells.[3][4][5] Furthermore, the keto-ester motif has been explored for its antimicrobial properties, presenting a promising avenue for developing new agents to combat drug-resistant pathogens.[6][7][8]
This guide will explore a hypothetical series of derivatives based on the Ethyl 4-(4-ethylphenyl)-4-oxobutyrate core, evaluating their potential anticancer and antimicrobial activities. The rationale for selecting specific modifications is to probe the electronic and steric effects on biological efficacy, thereby establishing a preliminary structure-activity relationship.
Synthetic Strategy: Building the Derivative Library
The synthesis of the parent compound, 4-(4-Ethylphenyl)-4-oxobutyric acid, serves as the foundation for its ester derivatives. The ethyl ester can be readily prepared via Fischer esterification of the corresponding carboxylic acid using ethanol in the presence of a catalytic amount of strong acid.[9][10] Derivatives can be synthesized by modifying the aromatic ring prior to the core synthesis or by altering the ester component.
The general workflow for generating and screening these compounds is a multi-stage process that integrates chemical synthesis with biological evaluation.
Sources
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- 10. prepchem.com [prepchem.com]
A Comparative Guide to the Characterization of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate: Cross-Referencing Experimental Data with Literature and Predicted Values
This guide provides a comprehensive technical overview of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate, a keto-ester of significant interest as a building block in organic synthesis and drug development. For researchers and scientists, unambiguous characterization of such molecules is paramount. This document serves as a practical reference, cross-referencing expected analytical data with established literature values for analogous compounds. We will delve into the standard synthesis, outline detailed protocols for spectroscopic analysis, and present a logical framework for structural confirmation, thereby ensuring a high degree of scientific integrity and reproducibility.
Molecular Profile and Physicochemical Properties
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS No. 57821-79-1) is an aromatic keto-ester. Its structure, comprising a para-substituted aromatic ring, a ketone, and an ethyl ester, gives rise to a distinct analytical profile.[1] While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and data from similar compounds.
Diagram 1: Chemical Structure of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of Ethyl 4-(4-ethylphenyl)-4-oxobutyrate
Executive Summary
Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (CAS: 53909-64-5) is a lipophilic organic intermediate commonly used in the synthesis of pharmaceutical compounds (e.g., fexofenadine precursors). Proper disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards, specifically treating it as Non-Halogenated Organic Waste .
Immediate Action: Do not dispose of down the drain. Segregate from strong oxidizers and bases.[1][2][3] Incineration is the required destruction method.
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's reactivity profile. This compound is an ester-ketone derivative; its stability dictates its waste stream.
Physicochemical Properties & Disposal Implications
| Property | Value / Characteristic | Operational Implication |
| Structure | Aromatic Ester/Ketone | Lipophilic; requires organic solvent waste stream. |
| Physical State | Solid or Viscous Liquid (Purity dependent) | Can be dissolved in compatible solvents (e.g., Acetone/EtOH) for liquid waste disposal if necessary. |
| Flash Point | >110°C (Predicted) | Classified as Combustible (not highly flammable), but must be kept away from ignition sources. |
| Reactivity | Stable under normal conditions | Hydrolysis Risk: Avoid mixing with strong acids/bases in waste containers to prevent exothermic degradation. |
| Toxicity | Irritant (Skin/Eye/Respiratory) | PPE (Nitrile gloves, safety goggles) is mandatory during transfer. |
Regulatory Framework (RCRA Compliance)
In the United States, this chemical falls under 40 CFR Parts 260-273 . While it is not explicitly P-listed or U-listed, it is regulated based on characteristic hazards and the "Cradle-to-Grave" liability principle.
-
Waste Code Assignment:
-
If the waste contains flammable solvents (e.g., from a reaction mixture): D001 (Ignitable) .
-
If pure substance: Classify as Non-Regulated Organic Waste (unless state-specific regulations apply), but best practice dictates incineration via a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
Step-by-Step Disposal Protocol
Phase 1: Segregation & Pre-Treatment
Critical Scientist Note: The most common lab accident during disposal is "incompatible mixing." This ester must NOT be placed in containers with:
-
Concentrated Nitric Acid: Risk of violent oxidation of the aromatic ring.
-
Strong Caustics (NaOH/KOH): Will cause hydrolysis, generating heat and pressure in a closed drum.
Phase 2: Packaging
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal cans if the waste stream is acidic.[4]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Solvent Compatibility: If the compound is in solution, ensure the solvent (e.g., Dichloromethane vs. Ethyl Acetate) dictates the "Halogenated" vs. "Non-Halogenated" classification.
Phase 3: Labeling
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Constituents: Write out the full chemical name. Do not use abbreviations or chemical formulas.
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution).
Waste Stream Decision Logic (Visualization)
The following decision tree illustrates the logic flow for categorizing this specific intermediate in a mixed-waste environment.
Figure 1: Decision logic for segregating Ethyl 4-(4-ethylphenyl)-4-oxobutyrate based on its physical state and solvent matrix.
Spill Contingency Plan
Accidents happen.[5] A self-validating safety system includes failure contingencies.
-
Isolate: Evacuate the immediate area. Ensure adequate ventilation.[2][3][5][6][7][8]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Do NOT use water. Water may spread the lipophilic ester.
-
Use Inert Absorbent: Apply Vermiculite, Sand, or a Universal Spill Pad.
-
Why? These materials physically trap the organic oil without chemical reaction.
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Ethyl 4-(4-ethylphenyl)-4-oxobutyrate."
-
Decontamination: Wash the surface with a soap/water solution (surfactant is needed to solubilize the ester).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. [Link]
-
PubChem. Compound Summary: Ethyl 4-(4-ethylphenyl)-4-oxobutyrate (Precursor Data). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
